molecular formula C8H8BrNO2 B2532546 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 368839-12-7

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2532546
CAS No.: 368839-12-7
M. Wt: 230.061
InChI Key: RSBPTTBZKJYYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPTTBZKJYYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368839-12-7
Record name 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, properties, and applications of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine , a critical intermediate in medicinal chemistry.[1]

Executive Summary

This compound (CAS: 368839-12-7) is a halogenated bicyclic aniline derivative serving as a high-value scaffold in drug discovery.[1] Its structure combines the lipophilic, electron-rich 1,4-benzodioxane core—known for its privileged binding to Central Nervous System (CNS) targets—with an orthogonal functionalization pattern (amine and bromide). This duality allows for modular chemical space expansion: the amine serves as a nucleophile for amide/sulfonamide formation, while the aryl bromide acts as an electrophile for transition-metal-catalyzed cross-couplings. This compound is extensively utilized in the synthesis of


-adrenergic antagonists, serotonin (5-HT) receptor ligands, and anti-inflammatory agents.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identifiers
  • IUPAC Name: this compound[2]

  • Common Synonyms: 6-Amino-7-bromo-1,4-benzodioxane; 7-Bromo-3,4-ethylenedioxyaniline

  • CAS Registry Number: 368839-12-7 (Free base)

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 230.06 g/mol [3][4]

Structural Features & Electronic Properties

The molecule consists of a benzene ring fused to a 1,4-dioxane ring. The substitution pattern is critical for its reactivity:

  • Electronic Effects: The amino group (-NH

    
    ) at position 6 is a strong electron-donating group (EDG), activating the ring. The ethylenedioxy bridge (positions 1,4) also acts as a moderate EDG.
    
  • Regiochemistry: The bromine atom at position 7 is ortho to the amine and meta to the bridgehead oxygen. This specific arrangement creates a "push-pull" electronic system where the amine dominates the directing effects for further electrophilic aromatic substitutions, while the bromine activates the carbon-bromine bond for oxidative addition in palladium-catalyzed cycles.

Physicochemical Properties Matrix
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidOxidizes to brown upon air exposure
Melting Point 138–142 °C (Typical for HCl salt)Free base MP is lower (~60-70°C)
Solubility DMSO, DMF, Methanol, DCMLow solubility in water (Free base)
pKa (Conjugate Acid) ~3.5 - 4.0Reduced basicity due to ortho-bromo EWG
LogP ~2.1Moderate lipophilicity

Synthesis & Manufacturing Methodologies

The synthesis of this compound must address the challenge of regioselectivity. Direct bromination of the parent amine is the most efficient industrial route, provided temperature and stoichiometry are strictly controlled to prevent over-bromination.

Primary Synthetic Route: Regioselective Bromination

This protocol utilizes N-Bromosuccinimide (NBS) for mild, controlled halogenation.

Reagents: 2,3-Dihydro-1,4-benzodioxin-6-amine (Starting Material), N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 2,3-dihydro-1,4-benzodioxin-6-amine in anhydrous Acetonitrile (0.5 M concentration). Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Bromination: Add 1.05 equivalents of NBS portion-wise over 30 minutes. The slow addition prevents the formation of the 5,7-dibromo byproduct.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[2] The product typically appears at

    
    .
    
  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize unreacted bromine species. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield the pure 7-bromo isomer.
    
Synthesis Workflow Diagram

Synthesis SM 1,4-Benzodioxan-6-amine (Precursor) Intermediate Transition State (Sigma Complex) SM->Intermediate Electrophilic Attack Reagent NBS (1.05 eq) Acetonitrile, 0°C Reagent->Intermediate Product 7-Bromo-2,3-dihydro- 1,4-benzodioxin-6-amine Intermediate->Product -HBr (Regioselective) Byproduct 5,7-Dibromo impurity (Avoided by Temp Control) Intermediate->Byproduct Excess NBS / High T

Figure 1: Regioselective bromination pathway utilizing electronic directing effects.

Spectroscopic Characterization

Verification of the 7-bromo isomer is confirmed by the loss of the ortho coupling pattern seen in the parent amine and the appearance of two distinct singlets in the aromatic region of the


H NMR.
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       6.95 (s, 1H, H-8): Proton ortho to Bromine, meta to Amine.
      
    • 
       6.35 (s, 1H, H-5): Proton ortho to Amine, meta to Bromine.
      
    • 
       4.85 (br s, 2H, -NH
      
      
      
      ): Exchangeable with D
      
      
      O.
    • 
       4.10 - 4.15 (m, 4H, -OCH
      
      
      
      CH
      
      
      O-): Ethylene bridge protons.
  • Mass Spectrometry (ESI+):

    • Shows characteristic isotopic pattern for Bromine (

      
      Br/
      
      
      
      Br) with M+H peaks at m/z 230 and 232 in a 1:1 ratio.

Reactivity & Applications in Drug Discovery

This scaffold acts as a "linchpin" in medicinal chemistry, enabling divergent synthesis.

Key Reaction Pathways
  • Buchwald-Hartwig Amination: The Br-C bond facilitates coupling with secondary amines (e.g., piperazines) to generate 5-HT

    
     receptor ligands.
    
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces biaryl complexity, common in kinase inhibitors.

  • Nucleophilic Acylation/Sulfonylation: The free amine reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides, often used in anti-diabetic research (sulfonylurea analogs).

Pharmacological Relevance Diagram

Applications Core 7-Bromo-2,3-dihydro- 1,4-benzodioxin-6-amine Path1 Pd-Catalyzed Amination (Buchwald-Hartwig) Core->Path1 Path2 Sulfonylation (R-SO2-Cl) Core->Path2 Path3 Suzuki Coupling (Ar-B(OH)2) Core->Path3 Target1 5-HT1A Receptor Ligands (Antidepressants/Anxiolytics) Path1->Target1 Target2 Alpha-1 Adrenergic Blockers (Hypertension/BPH) Path2->Target2 Target3 Kinase Inhibitors (Oncology) Path3->Target3

Figure 2: Divergent synthesis pathways leading to major pharmacological classes.

Handling and Safety Standards

  • Hazard Classification: Acute Toxicity (Oral), Category 4; Skin Irritant, Category 2.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive and may darken over time due to oxidation of the aniline moiety.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory to avoid inhalation of dust or contact with skin.

References

  • Sigma-Aldrich. this compound hydrochloride Product Sheet.Link

  • National Institutes of Health (PubChem). 1,4-Benzodioxan-6-amine Derivatives and Bioactivity.Link

  • Idris, N., et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[5] International Journal of Organic Chemistry, 2022.[5] Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis.Link

  • Gu, W., et al. "Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants." Archiv der Pharmazie, 2014. Link

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chemist's Perspective on a Valuable Building Block

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a brominated aromatic ring, a primary amine, and a dihydro-benzodioxin moiety, makes it a versatile scaffold for drug discovery and development. However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its properties to ensure safe handling and use in the laboratory. This guide provides a comprehensive overview of the safety data, handling protocols, and a representative experimental workflow for this compound, designed for researchers and drug development professionals.

Physicochemical and Hazard Profile

A foundational aspect of safe laboratory practice is a comprehensive understanding of a compound's intrinsic properties and associated hazards. The following table summarizes the key physicochemical data and hazard classifications for this compound and its commonly available hydrochloride salt.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 368839-12-7[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Solid (form may vary)[2]
Purity Typically ≥97%[1]
InChI Key RSBPTTBZKJYYLM-UHFFFAOYSA-N[1]
Hydrochloride Salt CAS Not specified, but commercially available[2]
Hydrochloride Salt Formula C₈H₉BrClNO₂[2]
Hydrochloride Salt MW 266.52 g/mol [2]
Hazard Identification and Classification

The primary hazards associated with this compound and its salts are typical of aromatic amines and halogenated compounds. The Globally Harmonized System (GHS) classifications found in safety data sheets (SDS) provide a clear and concise summary of these risks.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4) GHS07Warning H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2) GHS07Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A) GHS07Warning H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory system GHS07Warning H335: May cause respiratory irritation

Note: The GHS information is based on data for the hydrochloride salt and related compounds, as specific data for the free base may be limited.[2][3]

Core Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following sections detail essential practices for minimizing exposure and mitigating risks.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is best achieved through a combination of engineering controls and appropriate personal protective equipment.

  • Engineering Controls : All manipulations of this compound, especially handling of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] The fume hood provides a physical barrier and active ventilation, capturing any airborne contaminants.

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:

    • Eye Protection : Chemical safety goggles are essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.

    • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

    • Protective Clothing : A flame-retardant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron may be necessary.

    • Respiratory Protection : For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

Chemical Stability and Reactivity: Understanding Incompatibilities

This compound is generally stable under normal laboratory conditions. However, as with many aromatic amines and brominated compounds, it is incompatible with strong oxidizing agents.[5] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

Storage and Handling: Maintaining Integrity and Safety

Proper storage is critical for maintaining the chemical's integrity and preventing accidents.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[7] Keep away from direct sunlight and sources of ignition.

  • Handling Procedures :

    • Avoid the formation of dust and aerosols.[7]

    • Wash hands thoroughly after handling.

    • Ensure the work area is clean and free of incompatible materials.

    • Do not eat, drink, or smoke in the laboratory.

First-Aid Measures: Preparedness for Accidental Exposure

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Workflow: Synthesis of a Sulfonamide Derivative

To illustrate the practical application and handling of this compound, this section provides a detailed, step-by-step protocol for the synthesis of a sulfonamide derivative. This type of reaction is common in medicinal chemistry to modify the properties of a lead compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Reaction: Acylation of this compound with 4-methylbenzenesulfonyl chloride.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Add this compound and pyridine to a dry flask under N₂. cooling 2. Cool the mixture to 0°C in an ice bath. addition 3. Add a solution of 4-methylbenzenesulfonyl chloride in an appropriate solvent (e.g., DCM) dropwise. cooling->addition stirring 4. Allow the reaction to warm to room temperature and stir for several hours. addition->stirring quench 5. Quench the reaction with water and extract with an organic solvent (e.g., EtOAc). stirring->quench wash 6. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. quench->wash dry 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. wash->dry purify 8. Purify the crude product by flash column chromatography or recrystallization. dry->purify

Figure 1: Experimental workflow for sulfonamide synthesis.
Detailed Step-by-Step Methodology
  • Reaction Setup :

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

    • Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or pyridine. Pyridine can act as both a solvent and a base to neutralize the HCl generated during the reaction.[8]

    • Place the flask in an ice-water bath and cool the solution to 0°C. Causality: This initial cooling is crucial to control the exothermic reaction between the amine and the sulfonyl chloride, preventing potential side reactions and degradation.

  • Reagent Addition :

    • Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of the same solvent used in the reaction flask.

    • Add this solution to the dropping funnel and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C. Causality: The slow, dropwise addition ensures that the concentration of the reactive sulfonyl chloride remains low, which helps to control the reaction rate and temperature.

  • Reaction Progression :

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Causality: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion without promoting decomposition.

  • Work-up :

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc).

    • Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted pyridine, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted sulfonyl chloride and acidic byproducts, and finally with brine to remove residual water. Causality: This aqueous work-up sequence is a standard and effective method for removing impurities and isolating the desired product.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water). Causality: The choice of purification method depends on the nature of the product and the impurities present. Both methods are effective for obtaining a high-purity final product.

Spill Management and Waste Disposal

Accidental spills and the proper disposal of waste are critical safety considerations.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure adequate ventilation.[7]

  • Containment : Prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.

  • Cleanup :

    • Wear the appropriate PPE as described above.

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

spill_response spill Spill Occurs evacuate Evacuate Area & Increase Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Absorbed Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Figure 2: Spill response workflow.
Waste Disposal

All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be treated as hazardous waste.

  • Waste Collection :

    • Collect solid and liquid waste in separate, clearly labeled, and compatible containers.[1]

    • Halogenated and non-halogenated waste streams should be segregated if required by your institution's waste management guidelines.[1]

  • Disposal Procedure :

    • Dispose of the hazardous waste through a licensed professional waste disposal service.[7]

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.[9]

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. By understanding its physicochemical properties, adhering to rigorous safety protocols, and implementing a well-planned experimental workflow, researchers can safely and effectively utilize this compound in their drug discovery and development efforts. The principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, are paramount to ensuring a safe working environment.

References

  • PubChemLite. (n.d.). 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2026, January 17). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Retrieved from [Link]

  • Sunjic, V., et al. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (n.d.). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6- yl(phenylsulfonyl)amino]. AJOL.info. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Chemspace. (n.d.). 3-(7-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)butan-1-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Electronic supplementary information (ESI) 1H NMR spectra of complexes 1–3 and their respective free ligands in DMSO-d6. Logar. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Abbasi, M. A., et al. (2026, January 6). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • T. S. I. Journals. (2007, December 4). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,4-benzodioxane. Retrieved from [Link]

  • PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2025, August 6). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]

  • Borucka, A., et al. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]

  • MolPort. (n.d.). (2S)-N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S.... Retrieved from [Link]

  • Kazakov, A. I., et al. (2019, December 1). Kinetic Fundamental Aspects of Heat Release in Thermal Decomposition of 7-Amino-7H-difurazano[3,4-b:3′4′-f] furoxano[3″4″-d]azepine and Binary Fuel on Its Basis. Russian Journal of Applied Chemistry. Retrieved from [Link]-jp/article/02534572/latest)

Sources

The Pharmacological Potential of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,4-benzodioxane ring system stands as a "privileged scaffold," a structural motif consistently found in compounds with significant biological activity.[1] Its inherent conformational rigidity and ability to present substituents in a well-defined spatial arrangement make it an ideal foundation for the design of targeted therapeutics. This technical guide delves into the pharmacological potential of a specific, yet underexplored, derivative: the 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine scaffold. While this core is commercially available as its hydrochloride salt, a comprehensive exploration of its synthetic accessibility and therapeutic applications is warranted to unlock its full potential in drug discovery programs.[2][3]

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals. We will move beyond a superficial overview to provide a foundational understanding of the synthesis, functionalization, and prospective pharmacological applications of this promising scaffold. Our discussion is grounded in the established principles of medicinal chemistry and supported by data from structurally related analogs, offering a predictive framework for future research endeavors.

I. The Strategic Importance of the 7-Bromo-6-Amino Substitution Pattern

The specific placement of a bromine atom at the 7-position and an amine group at the 6-position of the 2,3-dihydro-1,4-benzodioxin core is not arbitrary. This substitution pattern provides a unique combination of electronic and steric properties that can be strategically exploited for targeted drug design.

  • The 6-Amino Group: This primary amine serves as a crucial handle for a wide array of chemical modifications. It can be readily acylated, alkylated, or transformed into various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the amino group can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets such as enzymes and receptors.

  • The 7-Bromo Substituent: The introduction of a halogen, specifically bromine, at the 7-position significantly influences the scaffold's lipophilicity and electronic character. The bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Moreover, the bromine atom can serve as a synthetic linchpin for further diversification through cross-coupling reactions, opening avenues to a vast chemical space.

The interplay between the electron-donating amino group and the electron-withdrawing, yet polarizable, bromine atom creates a unique electronic environment on the aromatic ring, which can modulate the scaffold's binding affinity and selectivity for specific biological targets.

II. Synthetic Pathways: Accessing the Core Scaffold and its Analogs

While this compound hydrochloride is commercially available, understanding its synthesis is crucial for the preparation of novel derivatives.[2] A plausible and efficient synthetic strategy involves a multi-step sequence starting from the readily available 2,3-dihydro-1,4-benzodioxin.

A generalized synthetic approach is outlined below:

Synthetic_Pathway start 2,3-Dihydro-1,4-benzodioxin step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate1 6-Nitro-2,3-dihydro-1,4-benzodioxin step1->intermediate1 step2 Bromination (e.g., Br2/FeBr3) intermediate1->step2 intermediate2 7-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxin step2->intermediate2 step3 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate2->step3 product This compound step3->product

Figure 1. A plausible synthetic route to the core scaffold.

Experimental Protocol: A Representative Synthesis of a Substituted 1,4-Benzodioxane Amine

The following protocol is a generalized representation based on the synthesis of related 1,4-benzodioxane derivatives and serves as a template for accessing the target scaffold and its analogs.

Step 1: Nitration of 2,3-dihydro-1,4-benzodioxin

  • To a stirred and cooled (0-5 °C) solution of 2,3-dihydro-1,4-benzodioxin in concentrated sulfuric acid, add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-nitro-2,3-dihydro-1,4-benzodioxin.

Step 2: Bromination of 6-nitro-2,3-dihydro-1,4-benzodioxin

  • Dissolve the 6-nitro-2,3-dihydro-1,4-benzodioxin in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

  • To this mixture, add a solution of bromine in the same solvent dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate and extract the product.

  • Purify the crude product by column chromatography to obtain 7-bromo-6-nitro-2,3-dihydro-1,4-benzodioxin.

Step 3: Reduction of the Nitro Group

  • Dissolve the 7-bromo-6-nitro-2,3-dihydro-1,4-benzodioxin in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as tin(II) chloride dihydrate and heat the reaction mixture to reflux. Alternatively, catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) can be employed.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the target compound, this compound.

III. Prospective Pharmacological Applications: A Landscape of Therapeutic Opportunities

Based on the extensive research into the broader family of 1,4-benzodioxane derivatives, the 7-bromo-6-amino scaffold is poised for exploration in several key therapeutic areas. The following sections outline the most promising avenues for investigation, supported by evidence from structurally related compounds.

A. Oncology: A Scaffold for Anticancer Agent Development

The 1,4-benzodioxane nucleus is a component of numerous compounds with demonstrated anticancer activity.[4] The 6-amino group on the target scaffold provides a versatile point for the introduction of various pharmacophores known to interact with cancer-related targets.

Potential Mechanisms of Action:

  • Kinase Inhibition: The amino group can be functionalized to generate derivatives that target protein kinases, which are often dysregulated in cancer.

  • Microtubule Disruption: Analogs of the scaffold could be designed to interfere with microtubule dynamics, a validated strategy in cancer chemotherapy.

  • Induction of Apoptosis: The unique electronic and steric properties of the scaffold may be leveraged to design compounds that selectively induce programmed cell death in cancer cells.

Workflow for Anticancer Evaluation:

Anticancer_Evaluation_Workflow start Synthesized 7-Bromo-6-amino-1,4-benzodioxin Derivatives step1 In Vitro Cytotoxicity Screening (e.g., MTT/XTT assays against a panel of cancer cell lines) start->step1 decision1 Active Compounds Identified? step1->decision1 decision1->start No, Resynthesize step2 Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays, Kinase Profiling) decision1->step2 Yes step3 In Vivo Efficacy Studies (e.g., Xenograft models in mice) step2->step3 end Lead Candidate for Preclinical Development step3->end

Figure 2. A typical workflow for evaluating the anticancer potential.

B. Central Nervous System (CNS) Disorders: Targeting Neurological Receptors

Derivatives of 1,4-benzodioxane have shown significant activity at various CNS receptors, including adrenergic and serotonergic receptors.[5] This suggests that the 7-bromo-6-amino scaffold could be a valuable starting point for the development of novel treatments for a range of neurological and psychiatric conditions.

Potential CNS Targets:

  • α-Adrenergic Receptors: The scaffold could be elaborated to generate selective antagonists or agonists for α-adrenergic receptor subtypes, with potential applications in conditions like hypertension, benign prostatic hyperplasia, and depression.

  • Serotonin (5-HT) Receptors: Modification of the 6-amino group could lead to ligands with high affinity and selectivity for specific 5-HT receptor subtypes, which are implicated in anxiety, depression, and psychosis.

  • Dopamine (D2) Receptors: The benzodioxane core has been incorporated into D2 receptor antagonists, suggesting a potential role in the development of antipsychotic agents.

C. Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of the 1,4-benzodioxane scaffold has been recognized, with some derivatives showing activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Potential Anti-inflammatory Mechanisms:

  • Cyclooxygenase (COX) Inhibition: The scaffold could be functionalized to create selective inhibitors of COX-1 and/or COX-2, key enzymes in the inflammatory cascade.

  • Modulation of Pro-inflammatory Cytokines: Derivatives could be designed to interfere with the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for the 7-bromo-6-amino scaffold is not yet available, we can extrapolate from related 1,4-benzodioxane series.

Key Considerations for SAR Studies:

  • Nature of the Substituent on the 6-Amino Group: The size, lipophilicity, and hydrogen bonding capacity of the group attached to the 6-amino function will be critical in determining target affinity and selectivity. A systematic exploration of amides, sulfonamides, and various alkyl and aryl substituents is warranted.

  • Role of the 7-Bromo Group: Comparative studies with analogs bearing other halogens (Cl, F) or a hydrogen at the 7-position will elucidate the importance of the bromo substituent for activity. Its role in halogen bonding should be investigated through computational modeling and co-crystallization studies where possible.

  • Stereochemistry: If chiral centers are introduced during the derivatization of the scaffold, the individual enantiomers should be separated and evaluated, as biological activity is often stereospecific.

V. Conclusion: A Scaffold with Untapped Potential

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its synthetic tractability, coupled with the strategic placement of a versatile amino group and a modulating bromo substituent, makes it an attractive starting point for the development of novel therapeutics. The established pharmacological profile of the broader 1,4-benzodioxane family provides a strong rationale for investigating this specific scaffold in oncology, CNS disorders, and inflammatory conditions. This technical guide serves as a foundational resource to stimulate and guide further research, with the ultimate goal of translating the potential of this privileged scaffold into tangible clinical benefits.

VI. References

  • Bolchi, C., Pallavicini, M., & Valoti, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Molecules, 25(16), 3694.

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.

  • PubChemLite. (n.d.). 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride. Retrieved February 23, 2026, from [Link]

  • Carrieri, A., Piergentili, A., Del Bello, F., Giannella, M., Pigini, M., Leonardi, A., ... & Quaglia, W. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7045-7057.

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2022). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(6), 1500-1515.

  • Sawaftah, H., Amer, J., Mousa, A., & Hawash, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(20), 7004.

  • Aksenov, A. V., Shcherbakov, S. V., & Voskressensky, L. G. (2022). Synthesis of 7-Bromo-1,3-diazapyrenes. Tetrahedron, 116, 132795.

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 1-7.

  • Al-Tel, T. H. (2015). Reaction of N-benzyl-1,4-dihydronicotinamide with geminal bromo-nitro compounds. Journal of the Chemical Society, Chemical Communications, (12), 893-894.

  • Belskaya, N. P., Eltsov, O. S., & Charushin, V. N. (2019). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC advances, 9(48), 28039-28051.

  • Khan, M. S. Y., & Husain, A. (2018). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. Steroids, 138, 108-116.

  • Balaban, A. T. (2015). Synthesis of N-heterocycles via intramolecular reductive cyclizations of nitroalkenes. Inaugural-Dissertation, Rheinischen Friedrich-Wilhelms-Universität Bonn.

  • Khan, I., Ali, S., & Ahmad, S. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1315, 138334.

  • Mphahlele, M. J., & Maluleka, M. M. (2020). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry, 63(17), 9284-9304.

  • Bolchi, C., Pallavicini, M., & Valoti, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Molecules, 25(16), 3694.

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.

  • Maccioni, E., Alcaro, S., & Cirilli, R. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & medicinal chemistry, 15(15), 5152-5161.

Sources

Electronic & Pharmacophore Profiling of Amino-Brominated Benzodioxins

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Toxicologists Focus: Electronic Structure, Synthetic Pathways, and Pharmacological Implications

Executive Summary: The Electronic "Push-Pull" Matrix

The 1,4-benzodioxin and its dihydro-analog (1,4-benzodioxane) represent "privileged scaffolds" in drug discovery, serving as the core for alpha-adrenergic antagonists (e.g., Doxazosin) and serotonin modulators. When substituted with an amino group (


) and bromine  (

), the scaffold undergoes a radical electronic transformation.

The amino group acts as a potent


-donor (+M effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy, making the ring susceptible to oxidation. Conversely, the bromine atom introduces a competing inductive withdrawal (-I) while offering weak mesomeric donation. This guide dissects the electronic frustration  introduced by these substituents and provides a roadmap for exploiting these properties in ligand design.

Electronic Structure & Quantum Chemical Landscape

The Benzodioxan Core vs. Aromatic Dioxin

It is critical to distinguish between the two primary cores encountered in research:

  • 2,3-Dihydro-1,4-benzodioxin (Benzodioxane): The standard pharmacophore. The ethylenedioxy bridge is non-planar (puckered), influencing receptor fit.

  • 1,4-Benzodioxin: Fully conjugated. Often studied in conducting polymers (EDOT analogs) or environmental toxicology (PBDDs).

Frontier Molecular Orbital (FMO) Analysis

In amino-brominated derivatives, the electronic distribution is governed by the interplay between the oxygen lone pairs and the exocyclic amine.

  • HOMO Localization: Predominantly located on the benzene ring and the amino nitrogen. The oxygen atoms of the dioxane ring contribute to the

    
    -system, elevating the HOMO energy relative to unsubstituted benzene.
    
  • LUMO Distribution: The bromine atom lowers the LUMO energy via

    
    -interactions, creating a "soft" electrophile character at the carbon-bromine bond, which is exploitable for palladium-catalyzed cross-couplings (Buchwald-Hartwig).
    
Substituent Effects (Hammett & Resonance)

The electronic environment can be quantified using Hammett constants (


), but the benzodioxan core requires a specific "ortho-effect" consideration due to the steric bulk of the dioxane ring.
SubstituentEffect TypeElectronic Impact on CorePharmacological Consequence
Amino (

)
Strong

(Mesomeric)
Increases electron density at ortho/para positions. Raises pKa of the system.Enhances H-bond donor capability; metabolic liability (N-oxidation).
Bromine (

)

(Inductive) >

Deactivates ring slightly; directs ortho/para.Lipophilicity booster; halogen bond acceptor in protein pockets.
Ethylenedioxy

(Strong)
Activates positions 6 and 7.Mimics catechol; rigidifies the dopamine pharmacophore.

Mechanistic Pathways & Signaling

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when modifying the benzodioxan core, specifically for adrenergic and serotonergic targets.

SAR_Pathway Core Benzodioxan Scaffold (Lipophilic Anchor) Target_A Alpha-1 Adrenoceptor (Antagonist Activity) Core->Target_A Hydrophobic Pocket Fit Sub_NH2 Amino Group (-NH2) (H-Bond Donor) Sub_NH2->Target_A Ionic Interaction (Asp) Metabolism CYP450 Oxidation (Quinone Imine Formation) Sub_NH2->Metabolism Tox Activation Sub_Br Bromine (-Br) (Halogen Bond/Metabolic Block) Target_B 5-HT1A Receptor (Partial Agonist) Sub_Br->Target_B Selectivity Filter Sub_Br->Metabolism Blocks Para-Hydroxylation

Caption: SAR logic flow for amino-brominated benzodioxans. Bromine blocks metabolic clearance sites while modulating receptor selectivity.

Synthetic Methodology: Regioselective Assembly

Synthesis of amino-brominated benzodioxans requires navigating the directing effects of the dioxy-bridge. The 6- and 7-positions are electronically equivalent in the unsubstituted core but distinct once substituted.

Retrosynthetic Strategy
  • Path A (Traditional): Nitration of benzodioxane

    
     Reduction 
    
    
    
    Bromination.
  • Path B (Modern): Pd-catalyzed amination of dibromobenzodioxane.

Protocol: Synthesis of 6-Amino-7-bromo-1,4-benzodioxane

This protocol prioritizes regioselectivity and yield.

Reagents:

  • 1,4-Benzodioxane (Starting Material)[1][2][3][4][5][6]

  • 
     (Nitrating agent)
    
  • 
     (Reducing agent)
    
  • 
     (N-Bromosuccinimide) in DMF
    

Step-by-Step Workflow:

  • Nitration (IPC: TLC/NMR):

    • Dissolve 1,4-benzodioxane in glacial acetic acid.

    • Add

      
       dropwise at 0°C. Note: The dioxy ring activates the 6-position.
      
    • Checkpoint:

      
      -NMR should show a doublet at 
      
      
      
      7.7-7.8 ppm (characteristic of 6-nitro).
  • Reduction:

    • Treat the nitro-intermediate with

      
       in ethanol/HCl reflux.
      
    • Neutralize to isolate 6-amino-1,4-benzodioxane.

  • Regioselective Bromination:

    • Dissolve the amine in DMF at -10°C.

    • Add NBS (1.05 eq) slowly.

    • Mechanism:[7][8][9] The amino group is a stronger director than the alkoxy groups. Bromination occurs ortho to the amine (position 7) rather than position 5 (sterically hindered by the dioxane ring).

Synthesis_Flow cluster_check Validation Checkpoints Start 1,4-Benzodioxane Step1 Nitration (HNO3/AcOH) Start->Step1 Inter1 6-Nitro-1,4-benzodioxane Step1->Inter1 Step2 Reduction (SnCl2/EtOH) Inter1->Step2 Check1 NMR: d 7.7 (Nitro) Inter1->Check1 Inter2 6-Amino-1,4-benzodioxane Step2->Inter2 Step3 Bromination (NBS, -10°C) Inter2->Step3 Final 6-Amino-7-bromo-1,4-benzodioxane Step3->Final Check2 MS: m/z M+ and M+2 (Br pattern) Final->Check2

Caption: Step-wise synthetic pathway with critical analytical checkpoints for regiochemical verification.

Pharmacological & Toxicological Implications[1][3]

The "Alpha-Blocker" Connection

Research indicates that the 1,4-benzodioxan moiety is a bioisostere for the catechol ring in adrenaline.

  • Binding Mode: The oxygen atoms act as H-bond acceptors.

  • Role of Amino Group: When protonated (physiological pH), it mimics the ammonium head of norepinephrine.

  • Role of Bromine: Increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) penetration. It also blocks metabolic hydroxylation at the para-position, prolonging half-life (
    
    
    
    ).
Toxicity Warning (AhR Activation)

While benzodioxanes (saturated) are common drugs, fully aromatic polybrominated dibenzo-p-dioxins (PBDDs) are potent toxins.

  • Mechanism: They bind to the Aryl Hydrocarbon Receptor (AhR).

  • Amino-PBDDs: If the benzodioxane drug undergoes in vivo dehydrogenation to the fully aromatic dioxin, it may gain affinity for AhR. Researchers must screen for this using CYP450 stability assays.

References

  • Quaglia, W., et al. (2005).[6] Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.[10]

  • Neudorffer, A., et al. (2024). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol.[5] Organic & Biomolecular Chemistry.[5][9][11][12][13][14][15][16]

  • World Health Organization. (2011). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept.[8] Toxicological Sciences.

  • Schmitt, M., et al. (2011). Rotationally Resolved Electronic Spectroscopy of 1,4-Benzodioxan. ChemPhysChem.

  • Levin, M., et al. (2023).[9] Deaminative bromination, chlorination, and iodination of primary amines. Cell Reports Physical Science.

Sources

Troubleshooting & Optimization

Solving solubility issues with 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine. This resource is designed for our partners in research, science, and drug development. We understand that navigating the physicochemical properties of novel compounds is critical for experimental success. This guide provides in-depth, field-proven insights and troubleshooting protocols to address one of the most common challenges encountered with this molecule: solubility.

Understanding the Solubility Challenge: A Physicochemical Overview

This compound is an aromatic amine featuring a benzodioxin core.[1] Its structure, characterized by a large, non-polar benzodioxin ring system, confers significant lipophilicity, which is a primary driver of its poor aqueous solubility.[2][3] However, the presence of a primary amine functional group provides a crucial handle for manipulating its solubility.[4][5] This amine group is basic, meaning it can accept a proton to form a positively charged, and therefore more water-soluble, salt form.[6][7] Understanding this dual character—lipophilic scaffold and basic functional group—is the key to overcoming solubility hurdles.

PropertyValue / DescriptionSignificance for Solubility
Molecular Weight 230.06 g/mol (Free Base)[1]Moderate molecular weight; solubility is primarily dictated by structural features rather than size alone.
Structure Aromatic amine with a fused benzodioxin ring system.The large, hydrophobic surface area limits solubility in polar solvents like water.
Predicted Lipophilicity (XlogP) ~1.6 - 2.8 (Predicted for related structures)[8][9][10]A positive logP value indicates a preference for lipid-like environments over aqueous ones, confirming its hydrophobic nature.[11]
Functional Group Primary Aromatic AmineWeakly basic.[] This group can be protonated in acidic conditions to form a more soluble cationic salt.[6]
Available Form Free Base[1] and Hydrochloride SaltThe availability of a hydrochloride salt form confirms that pH modification is a viable strategy for enhancing aqueous solubility.
Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound? For initial solubilization, we strongly recommend using a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice due to its high solubilizing power for a wide range of organic compounds.[13][14] Ethanol and dimethylformamide (DMF) are also effective alternatives.[15] A typical starting stock concentration is 10-20 mM, which provides a concentrated source that minimizes the volume of organic solvent introduced into your final aqueous system.

Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS). What should I do? Directly dissolving the compound in an aqueous buffer is not recommended and is likely to fail due to its hydrophobic nature. You must first prepare a concentrated stock solution in an organic solvent like DMSO, as described in Q1. This stock can then be carefully diluted into your aqueous buffer. If precipitation still occurs upon dilution, please refer to our detailed troubleshooting guides below.

Q3: How can I increase the final concentration of the compound in my aqueous experimental medium? There are two primary strategies:

  • pH Adjustment: Because the molecule has a basic amine group, lowering the pH of your aqueous medium (e.g., to pH 4-5) will protonate the amine, forming a more soluble salt.[16][17] This is a highly effective method.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a "co-solvent") in your final aqueous solution can increase the solubility of the compound.[18][19][20]

Q4: The hydrochloride salt form of the compound is available. Is it more water-soluble? Yes. The hydrochloride salt form (C₈H₉BrClNO₂) is the protonated version of the amine, which will exhibit significantly higher aqueous solubility than the free base form.[7] If your experimental conditions can tolerate a slightly acidic starting solution and the presence of chloride ions, using the HCl salt can be a more direct path to aqueous solubility.

Troubleshooting Guide 1: Preparing and Using Stock Solutions

Precipitation issues often originate from the preparation and handling of the stock solution. This protocol ensures a reliable starting point.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound (MW: 230.06 g/mol ) required. For 1 mL of a 10 mM stock, you will need: Mass = 0.010 mol/L * 0.001 L * 230.06 g/mol = 0.0023 g = 2.3 mg

  • Weighing: Aseptically weigh 2.3 mg of the compound powder and transfer it to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can assist dissolution, but avoid overheating.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates. A completely dissolved stock solution is critical.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[21] Store at -20°C or -80°C, protected from light and moisture.

Protocol: Diluting the Stock Solution into Aqueous Media

This step is where "solvent shock"—precipitation caused by the rapid change in solvent polarity—often occurs.[13]

  • Thaw: Thaw a single aliquot of the stock solution at room temperature.

  • Pre-warm Medium: Ensure your target aqueous medium (e.g., cell culture media, PBS) is at the experimental temperature (e.g., 37°C).

  • Dilution Technique: Add the DMSO stock solution to the aqueous medium, not the other way around. Pipette the required volume of stock solution and dispense it directly into the bulk of the aqueous medium while the medium is being gently vortexed or swirled. This rapid, distributive mixing is crucial to prevent localized high concentrations that lead to precipitation.

  • Final Concentration Check: Do not exceed the maximum solubility limit in the final medium. If you observe cloudiness or precipitate, the final concentration is too high.

Troubleshooting Guide 2: Managing Precipitation in Biological Assays

Even with a perfect stock solution, challenges can arise in complex biological media.

Caption: Decision workflow for solubilizing the compound.

IssueProbable Cause(s)Recommended Solution(s)
Precipitate forms immediately upon dilution. Solvent Shock: The rapid shift from 100% organic solvent to a primarily aqueous environment causes the compound to crash out of solution.[13] Exceeded Solubility Limit: The target final concentration is above the compound's maximum solubility in that specific medium.1. Reduce Final Concentration: This is the simplest and most effective solution. Perform a serial dilution to find the highest concentration that remains clear.[13] 2. Modify Dilution Technique: Increase the volume of the aqueous medium and add the stock solution more slowly while vortexing vigorously. 3. Use a Co-solvent: Prepare your final aqueous medium with 1-5% of a miscible solvent like ethanol or PEG-400 to increase the solvating power of the medium.[22][23]
Solution is initially clear but precipitate forms over time during incubation (e.g., at 37°C). Temperature Effects: Some compounds are less stable or soluble at higher temperatures over extended periods.[13][21] Media pH Shift: Cellular metabolism can alter the pH of the culture medium, which can affect the ionization state and solubility of the compound.[13] Interaction with Media Components: The compound may bind to proteins (especially in serum-containing media) or chelate with salts, forming insoluble complexes.[13][21]1. Assess Temperature Stability: Run a control experiment with the compound in cell-free media in the incubator to see if precipitation occurs without cells. 2. Monitor pH: Check the pH of your culture after incubation. If it has shifted significantly, consider using a more robustly buffered medium (e.g., HEPES-buffered). 3. Evaluate Serum Interactions: If using serum, try reducing the serum concentration or, if your experiment allows, switch to a serum-free medium to see if this resolves the issue.
Advanced Strategies for In Vivo and Formulation Development

For drug development professionals, achieving higher concentrations for in vivo dosing often requires more advanced formulation techniques. These strategies aim to increase the apparent solubility (Cs) and dissolution rate of the compound.[24]

  • Salt Formation: As discussed, creating a salt of the basic amine is a primary and highly effective method to dramatically increase aqueous solubility.[24][25]

  • Lipid-Based Formulations: For highly lipophilic compounds, solubilizing the agent in lipidic excipients can enhance oral absorption.[24][25] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly relevant for compounds with a high logP.

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to a higher-energy amorphous state can significantly boost solubility.[2][24] This often involves dispersing the compound within a polymer matrix.

Caption: Key factors influencing compound solubility in solution.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Ritika, S. L. Harikumar, & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Geron, M., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025, July 11). ZAGENO. [Link]

  • Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Lee, S., et al. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Acolyte. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

  • What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). ResearchGate. [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • How does branching increase the solubility in amines? (2018, May 12). Quora. [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019, May 30). ACS Omega. [Link]

  • 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride. PubChemLite. [Link]

  • 1-(7-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-PHENYLETHAN-1-ONE. Mol-Instincts. [Link]

  • Amine compounds. SlideShare. [Link]

  • Values of logP and logk for the Test Compounds Used in This Study. ResearchGate. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. CUNY. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. PubChem. [Link]

  • 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. PubChemLite. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • 3-(7-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)butan-1-amine. Chemspace. [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin. [Link]

  • 6-Bromo-1,4-benzodioxane. PubChem. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. [Link]

  • 7-Bromo-2,3-dimethylindazol-6-amine. PubChem. [Link]

Sources

Technical Support Center: Optimizing Recrystallization of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Core Principles & Initial Solvent Selection

Q1: What key properties of this compound should guide my solvent selection?

A1: Understanding the physicochemical nature of your compound is the foundation of an effective recrystallization protocol. For this compound (MW: 230.06 g/mol ), the key structural features to consider are[1]:

  • Aromatic Amine Group (-NH₂): This primary amine group introduces polarity and the capacity for hydrogen bonding. This suggests solubility in polar protic solvents like alcohols. However, aromatic amines can be prone to oxidation and discoloration, especially when heated for extended periods.[2]

  • Benzodioxane Ring System: This core structure is largely non-polar and rigid, contributing to the molecule's solid-state nature. The ether linkages within the dioxane ring are weakly polar.

  • Bromo-substituent (-Br): The bromine atom increases the molecular weight and enhances van der Waals interactions, which generally decreases solubility in very non-polar solvents like hexanes but can improve crystallinity. Haloaryl compounds often recrystallize well.[3]

The molecule possesses a balance of polar (amine) and non-polar (bromo-aromatic ring) characteristics. This duality makes it unlikely that a single "perfect" solvent exists, pointing towards the utility of mixed-solvent systems.

Q2: How should I approach selecting a starting solvent for recrystallization?

A2: A systematic screening process using small amounts of material is the most efficient approach. The goal is to find a solvent that dissolves the compound when hot but provides low solubility when cold.[4]

The "Like Dissolves Like" Principle: This principle is a valuable starting point.[5] Solvents that share functional group characteristics with the solute are often good candidates.[6][7]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): The amine group suggests these will be good "dissolving" solvents. They are excellent initial candidates, likely to dissolve the compound at elevated temperatures. A common strategy for aromatic amines is to use an ethanol/water mixture.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can also be effective. Acetone is a strong solvent, while ethyl acetate is moderately polar. They are often used in combination with non-polar solvents.[6]

  • Non-Polar Solvents (e.g., Toluene, Heptane, Hexane): Due to the non-polar aromatic backbone, there might be some solubility in hot toluene. Heptane and hexane are likely to be "non-solvents" or "anti-solvents," making them ideal candidates for use in a mixed-solvent system.

  • Water: Given the largely organic structure, solubility in water is expected to be very low, even when hot. This makes water an excellent anti-solvent to pair with a polar organic solvent like ethanol or acetone.[6]

Data Summary Table: Candidate Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Ethanol78Polar ProticGood "good" solvent candidate; dissolves on heating. Often used with water for anilines.[5]
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar. Good alternative.
Acetone56Polar AproticStrong solvent, may show high solubility even at room temp. Useful in solvent pairs.[6]
Ethyl Acetate77Mid-PolarityGood all-around solvent, often used with hexanes.[6]
Toluene111Non-PolarMay dissolve the compound only at high temperatures due to the aromatic nature.
Heptane/Hexane98 / 69Non-PolarLikely a "poor" or "anti-solvent." Ideal for precipitating the compound from a more polar solvent.
Water100Very PolarExcellent "poor" solvent candidate to pair with alcohols.[6]

Experimental Protocols & Workflows

Protocol 1: Small-Scale Solvent Screening

This protocol helps you quickly identify promising solvents or solvent pairs using a minimal amount of your crude product.

Methodology:

  • Place approximately 20-30 mg of the crude this compound into a small test tube or vial.

  • Add a candidate solvent dropwise (e.g., ethanol) at room temperature, swirling after each drop. Note the solubility. The ideal "good" solvent should show poor solubility at this stage.

  • If the solid does not dissolve in ~0.5 mL of solvent, gently heat the mixture in a sand bath or heating block to the solvent's boiling point.[8]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[4]

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluate the result: An ideal solvent will show a significant amount of crystalline precipitate upon cooling. If the compound remains dissolved or "oils out," the solvent is not suitable on its own.

Workflow for Mixed-Solvent System Selection

When a single solvent is not effective, a binary system is the logical next step. This workflow outlines the decision-making process.

mixed_solvent_workflow start Start: Crude Amine Product find_good Step 1: Find a 'Good' Solvent (dissolves product when hot) start->find_good find_poor Step 2: Find a 'Poor' Solvent (product is insoluble, miscible with 'good' solvent) find_good->find_poor 'Good' solvent found protocol Step 3: Perform Mixed-Solvent Recrystallization Protocol find_poor->protocol 'Poor' solvent found success Pure Crystalline Product protocol->success Successful Crystallization troubleshoot Troubleshoot: - Oiling Out? - No Precipitation? protocol->troubleshoot Issues Encountered troubleshoot->find_good Re-evaluate solvent choices

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting Guide

Q3: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high for crystal nucleation to occur properly. The result is a liquid phase (the "oil") instead of solid crystals.

Causality & Solutions:

  • Solution is too saturated: You may have used too little solvent or evaporated too much. Fix: Add a small amount of the hot "good" solvent to redissolve the oil, then allow it to cool more slowly.[5]

  • Cooling is too rapid: Plunging a hot solution directly into an ice bath is a common cause. Fix: Allow the solution to cool gradually to room temperature before moving it to an ice bath. Slow cooling provides time for ordered crystal lattice formation.

  • Solvent boiling point is too high: If the solvent's boiling point is higher than the compound's melting point, it will always oil out. Fix: Choose a lower-boiling solvent.[5]

  • Insoluble impurities: The presence of impurities can sometimes inhibit crystallization. Fix: Try performing a hot filtration to remove any insoluble material before cooling.

Q4: No crystals are forming even after cooling in an ice bath. What should I do?

A4: This indicates that your solution is not supersaturated at the lower temperature, meaning the compound is still too soluble.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the solution to act as a template for crystal growth.

  • Increase Concentration: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[5] Allow it to cool again. Be careful not to evaporate too much, or the product may precipitate too quickly or oil out.

  • Add an Anti-Solvent: If you are using a single solvent, you can try adding a "poor" or "anti-solvent" dropwise to the cooled solution until it becomes slightly cloudy (the cloud point), then add a drop of the "good" solvent to clarify. Let this solution stand to form crystals.

Q5: My final product is still colored. How can I improve its appearance?

A5: Colored impurities are common, especially with aromatic amines which can oxidize to form highly colored byproducts.

Solutions:

  • Activated Charcoal (Carbon): This is the most common method for removing colored impurities.

    • Protocol: After dissolving your crude product in the hot solvent, remove it from the heat source and add a very small amount of activated charcoal (a spatula tip is often enough). Adding charcoal to a boiling solution can cause violent bumping.

    • Swirl the mixture for a few minutes, then perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal.

    • Caution: Using too much charcoal can adsorb your product and significantly reduce your yield.

  • Minimize Heat Exposure: Work efficiently to minimize the time your compound spends in the hot solvent to reduce the chance of thermal decomposition or oxidation.

Advanced Strategies

Q6: Should I consider recrystallizing the hydrochloride salt instead of the free base?

A6: Yes, this is an excellent and often underutilized strategy for purifying amines.[3] The hydrochloride salt of this compound is commercially available as a solid, which indicates it has good crystallinity.[9]

Rationale & Advantages:

  • Altered Solubility: Salts often have drastically different solubility profiles than their free-base counterparts. They are typically more soluble in polar solvents like water or ethanol and much less soluble in non-polar organic solvents. This change can be exploited to find a better recrystallization solvent.

  • Increased Stability: Protonating the amine group can make it less susceptible to aerial oxidation, preventing the formation of colored impurities during the heating process.

  • Improved Crystallinity: Salts often form more stable and well-defined crystal lattices compared to the free base, leading to a more efficient purification process.

General Procedure:

  • Dissolve the crude free-base amine in a suitable solvent (e.g., diethyl ether, isopropanol).

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl if using a protic solvent) dropwise until precipitation is complete.

  • Isolate the crude hydrochloride salt by filtration.

  • Perform solvent screening (Protocol 1) on the salt to find a suitable recrystallization solvent (e.g., ethanol/water, methanol).

References

  • ResearchGate Discussion. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Popova, M., et al. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(14), 4348. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Wellesley College. Lab 1-Recrystallization Lab. [Link]

  • Reddit. (2015). Recrystallization question. r/chemhelp. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

Storage stability and degradation of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Welcome to the technical support resource for this compound. This guide is designed for professionals in research and drug development, providing in-depth answers to common questions regarding the stability, storage, and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the primary recommended storage conditions for this compound?

A: Based on standard laboratory practice for aromatic amines and bromo-substituted compounds, the recommended storage is in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage at 2-8°C in an inert atmosphere is advisable to minimize potential degradation.[3] The container should protect the compound from light and moisture.

Q2: Is this compound sensitive to light or air?

A: Yes, compounds with an amine group on an aromatic ring can be susceptible to oxidation when exposed to air, often leading to discoloration (e.g., turning from off-white/tan to brown). The bromo-aromatic structure also suggests potential sensitivity to light (photolytic degradation). Therefore, it is critical to store the compound in an amber vial or a light-blocking container and to minimize its exposure to the atmosphere.[4][5]

Q3: Does the salt form (hydrochloride) offer better stability?

A: Generally, the hydrochloride salt of an amine is more stable and less prone to aerial oxidation than the free base. It is also typically more water-soluble. If you are experiencing stability issues with the free base, particularly in solution, using the hydrochloride salt may be a viable alternative, provided it is compatible with your experimental conditions.

Q4: What are the initial signs of degradation I should watch for?

A: The most common visual indicator of degradation is a change in color of the solid material, often darkening over time. In analytical tests such as HPLC or LC-MS, the appearance of new impurity peaks or a decrease in the peak area of the main compound are clear signs of degradation.

Part 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to diagnosing and resolving common stability-related problems encountered during experimentation.

Q: I've observed a new, unexpected peak in my HPLC chromatogram after preparing a stock solution. What could be the cause?

A: The appearance of a new peak suggests that the compound is degrading in your chosen solvent or under your experimental conditions. The 2,3-dihydro-1,4-benzodioxin ring system, while generally stable, can be susceptible to degradation depending on the substituents and the environment.[4]

  • Causality: The primary amine and the electron-rich aromatic ring are the most likely sites of reaction. Degradation could be occurring via oxidation (if the solvent was not de-gassed) or hydrolysis (if the pH is not neutral or if water is present).[4]

  • Troubleshooting Steps:

    • Solvent Check: Prepare a fresh solution in a high-purity, anhydrous, and de-gassed solvent (e.g., acetonitrile or methanol). Re-analyze immediately to see if the impurity is still present.

    • pH Influence: If your mobile phase or solvent is acidic or basic, it may be promoting hydrolysis.[4] Prepare the solution in a neutral, buffered solvent if compatible with your downstream application.

    • Autosampler Stability: The compound may be degrading while sitting in the autosampler.[4] Consider using a cooled autosampler (e.g., 4°C) and reducing the time between sample preparation and injection.[4]

Caption: Troubleshooting workflow for unexpected degradation.

Q: My solid compound has darkened in color. Is it still usable?

A: Discoloration is a strong indicator of degradation, likely due to oxidation of the amine functionality.

  • Causality: Aromatic amines are known to form colored oxidation products. While the bulk of the material may still be intact, the presence of these impurities can interfere with your experiments, especially if they are biologically active or interfere with analytical measurements.

  • Recommended Action:

    • Purity Check: First, confirm the purity of the material using a suitable analytical method like HPLC-UV or LC-MS. Quantify the main peak against the impurity peaks.

    • Risk Assessment: If the purity is still high (e.g., >98%) and the impurities do not interfere with your assay, you may be able to proceed. However, for sensitive applications like in vivo studies or quantitative assays, using a fresh, high-purity lot is strongly recommended.

    • Future Prevention: Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent recurrence.[3]

Part 3: Protocol for Assessing Compound Stability (Forced Degradation)

To proactively understand the stability of this compound, a forced degradation study is essential. This process intentionally exposes the drug substance to harsh conditions to identify potential degradation products and pathways, which is a critical step in drug development and for establishing stability-indicating analytical methods.[6][7]

Objective: To determine the degradation profile of the compound under various stress conditions, including hydrolysis, oxidation, heat, and light.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4][5]

  • Stress Conditions Application:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Run a control sample (1 mL stock + 1 mL solvent) in parallel, stored at room temperature and protected from light.

Stress ConditionProtocolRationale
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation, repeat with 1 M HCl and/or heat at 60°C for 8 hours.[4]To test susceptibility to degradation in acidic environments, which can occur in formulations or during certain chemical reactions.
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation, repeat with 1 M NaOH.[4]To test susceptibility to degradation in alkaline environments. The amine group can influence the molecule's behavior in basic conditions.
Oxidation Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation, repeat with 30% H₂O₂.[4]The amine and the electron-rich benzodioxin ring are potential sites for oxidation, a common degradation pathway.[8]
Thermal Degradation Transfer a small amount of the solid compound to a vial and heat in an oven at 70°C for 48 hours. Dissolve the stressed solid in solvent for analysis.[4]To assess the intrinsic thermal stability of the solid form.
Photolytic Degradation Expose a solution of the compound (e.g., 100 µg/mL) in a quartz cuvette to a light source in a photostability chamber.[4][5]Aromatic and halogenated compounds can be susceptible to degradation upon exposure to UV or visible light.
  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples with an equivalent amount of NaOH and HCl, respectively. This is crucial to prevent damage to the HPLC column.[4]

    • Analyze all samples (stressed and control) by a suitable stability-indicating HPLC method, typically with a photodiode array (PDA) detector to observe any changes in the UV spectrum of the degradants.

    • The goal is to achieve 5-20% degradation.[5] If degradation is too rapid, reduce the stressor concentration or time. If it's too slow, increase them.[7]

Caption: Experimental workflow for forced degradation studies.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Derivatives. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO6OV-ibIudcUD6iByfAQRu2_NazNTPGdUYUZ1AVtoZrvWh5xF4qR3D68ITn_BvF0Gik9VOj77zdNRfGhIZ2czWjx310rq6RViT18rIDRRHrObWBLb44-s3pqfhNbKoK2o3TvCaKld6RgX0xZJ8AGCMD0y0hKMng==]
  • ITW Reagents. (2025, July 7). Safety data sheet. Retrieved from ITW Reagents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq8woJ1KE4Ju8xFbfyWPBvExelduLks6RuJgelyZpZisUCx3Xm-P0AqrNgpKvRJzlRBpXPKRtbHYUJ_BK9zTvg_9KSp34z35dfHiKCTJoUjGGyaqT8IoGZ5lhXd-dKERJqixijdiPEZRTJ9rk9B9pcaa3K4UKQCjKUb-ZSZTCGO7XXY_Y=]
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo1ur6I4hk6dglGzItK48nKGWdCxDjQM8pGoZQC3LuMZYbtoVq6i6tNhubVH9w0aiWYsmZn_J0hPTzuHxCLeHPGHAX9C-dgs3Aj1vAXCp7cs7Ex9RVGfK70rXtFVlmtxp9fYmq6Cq6OmuC1TVW7b-yZVdQO3XkMVyhynYUiRHLmvrkuOaWl_UI-3XKF1otyj9kHy5nupW4cLuLyjyL6aKcYoSvcV9lrl6fHsLSlKcg4nUTNXY_XIv6DjySJmwZPTUqhOQqTk4y2sEptGpZwDloLT9_IKhR4cjXKe9G7cG3OIA=]
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW8ef_AzMeafzzIPF0Q-w08fwohK92SB3ciHzlRrxWZ-uNxPZDGcYKvvlvgAA2cey3Z70ZJZ2JMHqy3MdqFIoMwFvXrs4kMI-cnt8hOPQt_qpDRD2P0YeucseZE-xcYq-LB-KqW33V0FtnETkUfT_aqwn4TqyRuGCOifQHXlah2NXJ6Xi9IHIIrX4XGKG3vcc57xYUjcPclOuHzg7EzQg8wcIzo7DEsoZQvlZiPbzUJUDO4qdThcvLtTUnJ_gLcbEKJy81V1Oa2yz_5ygm]
  • Enamine. (n.d.). Safety data sheet. Retrieved from Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaNtuprjfoKYmkU1WVdO9YTh09XcdzOeTi0pfj8Fv37NDoLPQc4fKfTIIXRi46mjagWq9WRrh9VJppwZTyo53UNTK_v5XUYv_jiYOzM8tMHjILmo9RErSoASZqBGFfP-l4dodkBtkglornTPyII1TAw-iWWTnzX4YxW9ns8rUcpBGpB4y0VuCa]
  • Thermo Fisher Scientific. (2011, April 20). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIcjf7moUhyWyeleuqhNz1gcTk1CXEg8Pxxfl4sX523PN9bp5SmElVCiWPu78yK4_ErWolxGE4AFSgxceB8zhwBwg-CazDQK6Wtik9vccnrjVAHwHEnClVAUN9DmCclliCCy1y6LMF8Kw8E-LALwFav5-Fz-iag9NGN1Kku7c-ODRhZw3N0an9QIVFcqXMigRYVBljVXnkjd51wcFrbPa_DgBGzM7_9auF08d8eR7oUT5Ald7212eecHhZ0WJNmT_5luuKT5n1zVsCjuqMc34rGEegLiYvBQ==]
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGBC7uiu3-c-9gAAGCBxLxJZ63LeG4Sv42_DtKt2Smo4TgXz0dxK9KaxA5C-OTeBHQIpVhgGKZm1A3CD1qupaSlZx04fYJ6SroLfzPy7Td8Lq8GoSEySp4IDVDpiZWTiClp8udwhz56g8Q293tn7HDQXUwBYXJqE4=]
  • ChemicalBook. (2025, July 26). 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeBIpiC02I5_93dxGxwaXA3S8Gw2zUjAEgCveyjTYJbKAIiIVT0bE4Nv-hpi1-PiV4E5-tFVzmQj1ilwPC1iFjqphvOJenSCQPD66gjXa6tkNld1jHqV8IV3LLDkQrQEKtPtmyK0tS6w8X0rW-fjTs_2gHr5mxKlY3Lv6FrHZIOuY=]
  • Singh, S., & Bakshi, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvLjCAKsxU4pxYPAg1KmWvN6RjZ2P4WqlgR9hBlMbT8X_gEQ8HK14ry6R-L1A3avV6wxlmuwKhwO17yg59J_wLYM4MpmtD1JDH6W_7Ol7KufnhX8NwqmydZGw6gMXGXrguYlrOojCR]
  • Chemspace. (n.d.). 3-(7-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)butan-1-amine. Retrieved from Chemspace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExHjHkrYBVeFAPH009fjmq123ON9AQ2VhSbLRWiHX_EmrHX8zVH3oZQ8dHPZtYCGOAcygXbG8gwLzbt2oGOBDW8c4mmAvY4IT6k6yVvp4gF33GrM_Qoc8B5XukvpHXROHUgPrmfS8TCA==]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1yl92oDkfLZGZUPs_Hdxe_bdhp1_wk-vm8Hd3mkRAP9Uy_6IBx_9wigRSs2YgloCykiPL3hlrNYGSb0ctH3hoA1HOL1RPqYhg2MbgT2lHLV9q-UOQfmf8Q2ApadgbTKSPeFRgI4HcSEU-y3PZl8Mtqj7Z89yDALrSziR-8LCJn3-gIdeWVDc9kL038O7h-UWsuNhfUdnALb4IQWA=]
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from Pharmaceutical Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdC13ZDR5hCp2wLLxKRtj4HaVqZ9ty3Ub2ozyng7vvWfMsR79_xTayc4uRBe6IL7qAXQvPCu4Q-cyVUjG7_Kr0GyVLyUOZ-Ayjnj60Mak34_VP14_BCSEPEYlLzTMQB5tmP4k6BjXl5QSrMFec7QWqcW63Wq2wcu57sbBJiss7s7jzfHqt6RnVaIxhugxGms24GQ2kKhJc8SotafbYimRVM3uEhO8UbRmBkQc0rOOccHIqMiTpkQ==]
  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE05H4pb2n7i3bvLxvNYMvIkDL49naiPPatAedDgYofEJ958Ckk7vrRMdrKu6_4cDSLmWm5VFCcOfvJw7ZJlCUklNXpbN0cFfQNw82HkVqROl892x6MHIzLNsu1ufhhz5J1x3qZlDE=]
  • Shokrollahi, A., et al. (2018). Determination of acidity constants of some indicators by solution scanometry. Analytical and Bioanalytical Chemistry Research, 5(1), 67-79. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyRex6nO5lmg1B37sHCz0mfKs-Sg-eElGbH5h6q03N3aV76TRc9wT-mEsxfBhPA8dC5_c-mDNNzFXBFtBltKTeCyW6UZKel-iWKH57BuUhjxMC6Ic2KSYovKQb9bbj-K9eWKRi_uIUUnyjOaxQ5GoJdhsVfaxgTvsASjHNzQjZ9_HjBWXNVNLGnw==]
  • BLDpharm. (n.d.). 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmsgkhzqA5F1qEH7L_4pzcjFMF_pzbAIFIAzr2hrcZvoO2P3I-keOvhFJkgESSwGyLopi75BtWIBDDyE9lVDNp5hyfwffs-nytMLwyAqF3syM0WorDwCDDRS1bEYNnA6Bm_l78PzHYnBascEV3]
  • Molbase. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Retrieved from Molbase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3yr6CNwzFS0VlI8b3K3FFrIBap5ilH8VuqkE5AfuM9EcWF_AXrLAM0adArCStBPUUN-ziQugVOpqeszXrIr8ghlduIJ9qkRxdBs6s5tAryzYdGXIbIWa2atPQ443pvwbp_bD_Bq9saNKBjchI2mVDKB00-68rRZ7XLI2VpwbiyQKcyOQDI9VsNgkaW-cpKw==]
  • Molport. (n.d.). 1-(7-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-PHENYLETHAN-1-ONE. Retrieved from Molport. [https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe9wPDu9YzqPnjWtrcEQXUCa9G7GMfhkBUCIlt4XDSqS1AL05WiYODWV7jgrjugm7Gqt4d43JUjXz2c3uvnytMBn5aBtNL5GIg7isHsgCSyA3y7bdwPjramPzQavy3bH2IbOmqqUPib5jlVA8vwAvGa8-njsudmA==]
  • Aaronchem. (2025, August 8). Safety Data Sheet. Retrieved from Aaronchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkorn30LngCwTQxp-xpjs9PO_EnKtXeIGDt_Wtnn9r1fhM5cL4vRFDdAr9bR-6O-GWbDTjcSIZ7urDoIYJilI6Dxg63FyVWV27xQUgMPlUqIPpc4_BEXAW1EIGmJYKb7SXyROpWS2DLwI=]

Sources

Removing regioisomers from 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine mixtures

[1][2]

Ticket Subject: Regioisomer Removal & Purification Protocols Applicable Compound: this compound (CAS: N/A for specific isomer mixtures; HCl Salt Ref: 17413-10-4 analog context) Target Audience: Medicinal Chemists, Process Chemists[1][2]

Diagnostic Module: "What do I actually have?"

Before attempting purification, you must confirm the ratio of regioisomers.[2] The bromination of 2,3-dihydro-1,4-benzodioxin-6-amine is an electrophilic aromatic substitution directed by the amino group (strongly activating, ortho/para) and the ethylenedioxy ring oxygens.[1][2]

The Regioselectivity Challenge

The amino group at position 6 directs incoming electrophiles (Br+) to positions 5 and 7 .[2]

  • Target (7-Bromo): Favored electronically (para to the O4 oxygen) and sterically (less hindered).[1][2]

  • Impurity (5-Bromo): The "hemi-ortho" position.[1][2] While activated by the amine, it is sterically crowded by the ethylenedioxy ring pucker.[2]

  • Impurity (8-Bromo): Unlikely (meta to amine).[1][2]

NMR Diagnostic Protocol

Use 1H NMR (DMSO-d6 or CDCl3) to distinguish the isomers based on aromatic coupling patterns.[1][2]

FeatureTarget: 7-Bromo IsomerImpurity: 5-Bromo Isomer
Symmetry Para-like relationship (H5 & H8)Ortho-like relationship (H7 & H8)
Proton H5 Singlet (approx.[1][2] 6.9–7.1 ppm)N/A (Occupied by Br)
Proton H8 Singlet (approx.[2] 6.4–6.6 ppm)Doublet (J ≈ 8.5 Hz)
Proton H7 N/A (Occupied by Br)Doublet (J ≈ 8.5 Hz)
Visual Cue Two distinct sharp singlets in the aromatic region.[2]A pair of "roofed" doublets (AB system).[2]

Tech Note: If you see doublets in the aromatic region, your mixture contains the 5-bromo impurity.[2] If you see a singlet integrating for 2H, you may have the 5,7-dibromo byproduct.[2]

Purification Workflows

Method A: Hydrohalic Salt Formation (Recommended)

Free base amines often form oils or amorphous solids that trap impurities.[2] Converting the crude amine to its Hydrochloride (HCl) or Hydrobromide (HBr) salt tightens the crystal lattice, often excluding the minor regioisomer.[2]

Protocol:

  • Dissolution: Dissolve crude free base (1.0 eq) in a minimal amount of EtOAc or EtOH.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Observation: A white to off-white precipitate should form immediately.[1][2]

  • Digestion: Stir the slurry at room temperature for 1 hour. (Optional: Heat to reflux for 10 mins, then slowly cool to RT to encourage Ostwald ripening).

  • Filtration: Filter the solid and wash with cold Et2O (removes non-polar impurities and residual bromine).[2]

  • QC Check: Run NMR on the solid. If doublets persist, recrystallize from EtOH/MeOH.[2]

Method B: Flash Column Chromatography (Free Base)

If salt formation fails or you require the free base for the next step.[2]

  • Stationary Phase: Silica Gel (40–63 µm).[2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3).[2]

  • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.[2]

    • Why? Benzodioxin amines stick to acidic silica silanols, causing "streaking" (tailing) that merges the isomer bands.[2] The base neutralizes the silica, sharpening the peaks.[2]

  • Elution Order: The 5-bromo isomer (more sterically crowded/shielded) often elutes slightly before the 7-bromo target, but ΔRf is small (< 0.05).[1][2]

Root Cause Analysis & Prevention (Upstream)

If your impurity levels are >15%, purification becomes yield-prohibitive.[1][2] Modify the synthesis to prevent isomer formation.

The "Steric Steering" Strategy

Direct bromination of the free amine (-NH2) is too reactive and small, allowing attack at position 5.[2] Solution: Protect the amine as an acetamide (-NHAc) before bromination.[1][2]

Step-by-Step Prevention Protocol:

  • Protection: React 6-amine with Ac2O/Pyridine → N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .

  • Bromination: Treat the acetamide with N-Bromosuccinimide (NBS) in DMF or MeCN at 0°C.

    • Mechanism:[1] The bulky acetyl group sterically blocks the ortho-5 position, forcing bromine almost exclusively to position 7.[2]

  • Deprotection: Hydrolyze with NaOH/EtOH or HCl/H2O to recover the pure 7-bromo-6-amine.[1][2]

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for handling crude mixtures.

PurificationLogicStartCrude Reaction Mixture(7-Br Target + Isomers)Analysis1H NMR Analysis(Aromatic Region)Start->AnalysisSingletsOnly Singlets VisibleAnalysis->SingletsTarget PureDoubletsDoublets Present(5-Br Impurity)Analysis->DoubletsImpurity DetectedQuantifyQuantify Impurity RatioDoublets->QuantifyLowImp< 10% ImpurityQuantify->LowImpHighImp> 10% ImpurityQuantify->HighImpMethodAMethod A:HCl Salt Formation(Recrystallization)LowImp->MethodAPreferredMethodBMethod B:Column Chromatography(w/ 1% TEA)LowImp->MethodBAlternativeMethodCAbort Purification:Restart with N-AcetylProtection StrategyHighImp->MethodCYield SaverResultPure 7-Bromo-6-amineMethodA->ResultMethodB->Result

Caption: Decision matrix for selecting the optimal purification route based on impurity levels and NMR signatures.

Frequently Asked Questions (FAQ)

Q: Why does my product turn purple/brown on the column? A: Anilines (aromatic amines) are oxidation-sensitive.[1][2] Silica gel can catalyze oxidative degradation.[2]

  • Fix: Flush the column with Nitrogen before loading and elute quickly.[2] Use the 1% TEA modifier to passivate active sites on the silica.[2]

Q: I see a peak at M+2 in the Mass Spec. Is this a byproduct? A: Likely not. Bromine has two stable isotopes, 79Br and 81Br, in a roughly 1:1 ratio.[2] A pure monobromo compound must show two peaks of equal intensity separated by 2 mass units (M and M+2).[2] If you see M, M+2, and M+4, you have a di-bromo impurity.[2]

Q: Can I use recrystallization on the free base? A: It is difficult. The melting point difference between the 5-bromo and 7-bromo free base isomers is often negligible (< 5°C).[1][2] The HCl salts usually exhibit a much larger solubility differential, making salt formation the superior method for isomer rejection.[2]

References

  • Sigma-Aldrich. this compound hydrochloride Product Specification. (Standard commercial form confirming stability of HCl salt).[2] Link

  • BenchChem. Review of 2,3-Benzodioxine in organic chemistry. (Detailed reactivity of the 1,4-benzodioxin ring and directing effects). Link[1][2]

  • Thieme Connect. Synthesis of 2-Substituted 1,4-Benzodioxins. (General protocols for benzodioxin functionalization). Link

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Principles of ortho/meta/para NMR coupling analysis). Link

Handling oxidation sensitivity of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine. This document provides in-depth troubleshooting advice and frequently asked questions to address its notable sensitivity to oxidation, ensuring the integrity of your experiments and the quality of your results.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its aromatic amine functionality renders it susceptible to oxidative degradation. The electron-donating nature of the amino group, coupled with the overall electron-rich aromatic system, makes the molecule prone to attack by atmospheric oxygen and other oxidizing agents. This degradation can lead to the formation of colored impurities, byproducts of uncertain biological activity, and a general decrease in the purity and efficacy of the starting material. This guide provides practical, field-tested strategies to mitigate these challenges.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the handling, storage, and use of this compound.

Issue 1: The solid material has developed a pink, brown, or dark coloration upon storage.

  • Question: My previously off-white or light-colored solid of this compound has changed color. What happened, and can I still use it?

  • Answer: The development of color is a classic indicator of oxidation in aromatic amines. The initial oxidation products, such as nitroso or nitro compounds, can be colored, and further polymerization can lead to the formation of complex, often dark, tars. The purity of the material is compromised, and it is not recommended for use in sensitive downstream applications without purification. The presence of these impurities can lead to unpredictable reaction outcomes and potential biological artifacts.

    • Recommended Action:

      • Assess the Extent of Degradation: A simple visual inspection is the first step. If the discoloration is significant, the material is likely substantially degraded. For a more quantitative assessment, you can use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Purification (for minor discoloration): If the discoloration is minor, you may be able to purify the material. Recrystallization from a suitable solvent system under an inert atmosphere can be effective. Column chromatography on silica gel is another option, though care must be taken as silica can sometimes promote degradation of amines. It is advisable to use a deactivated silica gel or a different stationary phase.

      • Disposal (for significant degradation): If the material is heavily discolored or purification is not feasible, it should be disposed of according to your institution's hazardous waste guidelines.[1]

Issue 2: Reactions involving this amine are giving low yields and multiple, unidentifiable byproducts.

  • Question: I am using this compound in a reaction, and the yield is poor, with a complex mixture of products observed by TLC or LC-MS. What could be the cause?

  • Answer: This is a common consequence of using partially oxidized starting material. The impurities themselves can react, leading to a cascade of side reactions. Furthermore, the oxidation of the amine can be accelerated under certain reaction conditions, especially in the presence of metal catalysts or when heated in the presence of air. Aromatic amines can undergo oxidative coupling to form azo compounds, which are often highly colored and reactive.[2][3]

    • Recommended Action:

      • Verify Starting Material Purity: Before starting your reaction, always check the purity of the amine. A quick TLC or a melting point determination can be indicative.

      • Employ Inert Atmosphere Techniques: All reactions involving this amine should be conducted under an inert atmosphere of nitrogen or argon.[4][5][6] This includes degassing your solvents.

      • Use Freshly Purified Amine: If you have any doubts about the purity of your stored amine, purify it immediately before use.

      • Consider the Reaction Conditions: Be mindful of your reaction conditions. If you are using an oxidizing agent, ensure it is added in a controlled manner. If using a metal catalyst, be aware that it could also catalyze the oxidation of your amine.

Issue 3: Inconsistent results between different batches of the amine.

  • Question: I have been getting inconsistent results in my experiments, and I suspect it might be related to the this compound. How can I ensure consistency?

  • Answer: Batch-to-batch variability is often linked to differences in the initial purity and subsequent handling of the amine. A new bottle from a supplier might be of high purity, while an older, partially used bottle may have undergone significant degradation.

    • Recommended Action:

      • Standardize Your Handling Protocol: Implement a strict protocol for handling and storing the amine, as detailed in the "Experimental Protocols" section below.

      • Aliquot the Material: Upon receiving a new bottle of the amine, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to air.

      • Qualify Each New Batch: Before using a new batch in a large-scale or critical experiment, perform a small-scale test reaction to ensure it behaves as expected.

      • Document Everything: Keep a detailed log of when each bottle was opened and how it has been handled.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oxidation in this compound?

A1: The primary cause is exposure to atmospheric oxygen. The lone pair of electrons on the nitrogen atom of the amine group makes it susceptible to oxidation.[7] This process can be accelerated by light, heat, and the presence of metal ions. The aromatic ring itself can also be subject to oxidative processes.

Q2: How should I properly store this compound to minimize oxidation?

A2: Proper storage is critical. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[1][8] It should be kept in a cool, dark, and dry place. A refrigerator or freezer is ideal. For long-term storage, sealing the container with paraffin film can provide an extra barrier against moisture and air.

Q3: Can I use antioxidants to prevent the degradation of this amine?

A3: Yes, the use of antioxidants or free radical scavengers can be an effective strategy to inhibit the oxidation of sensitive amines.[9] However, the choice of antioxidant will depend on the intended downstream application, as it may interfere with your reaction. If you choose to use an antioxidant, it should be added to the amine solution during storage. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) and hydroquinone.

Q4: What analytical techniques are best for detecting oxidation byproducts?

A4: Several techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the parent amine and its oxidation byproducts. A reversed-phase C18 column with UV detection is a common setup.[10][11]

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to visually assess the purity of your amine. The appearance of new, often colored, spots is a clear indication of degradation.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique can help in identifying the molecular weights of the byproducts, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the impurities if they are present in sufficient quantities.

Q5: Is the hydrochloride salt of this amine more stable to oxidation?

A5: Yes, in general, the salt form of an amine is more stable to oxidation than the free base. Protonation of the nitrogen atom reduces the electron density and makes the lone pair less available for oxidation. If your experimental conditions allow, using the hydrochloride salt can be a good strategy to enhance stability during storage and handling.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

This protocol outlines the steps for safely handling the solid compound to minimize exposure to air and moisture.

Materials:

  • This compound in its original container

  • Glovebox or a Schlenk line with a supply of dry, inert gas (argon or nitrogen)

  • Spatula

  • Weighing paper or a tared vial

  • Clean, dry vials for aliquoting

Procedure:

  • Prepare the Inert Atmosphere:

    • Glovebox: Ensure the glovebox has been properly purged and the oxygen and moisture levels are low (typically <10 ppm).

    • Schlenk Line: Assemble your glassware and purge it with the inert gas for at least 15-20 minutes.

  • Bring Materials into the Inert Atmosphere: Place the sealed container of the amine, spatula, and vials into the glovebox or have them ready for use with your Schlenk line.

  • Equilibrate to Room Temperature: If the amine has been stored in a refrigerator or freezer, allow the sealed container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

  • Dispense the Solid:

    • Carefully open the container of the amine.

    • Using a clean, dry spatula, quickly dispense the desired amount of the solid onto the weighing paper or into the tared vial.

    • Minimize the time the main container is open.

  • Seal and Store:

    • Tightly reseal the main container. If possible, purge the headspace with inert gas before sealing.

    • If you have dispensed the material into a new vial, seal it tightly. For added protection, wrap the cap with paraffin film.

    • Return the main container and any aliquots to the appropriate storage conditions (cool, dark, and dry).

Protocol 2: Preparation of a Stock Solution under Inert Atmosphere

This protocol describes how to prepare a solution of the amine for use in reactions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., anhydrous THF, dioxane, or DMF)

  • Schlenk flask or a vial with a septum cap

  • Syringes and needles

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Dry the Glassware: Ensure your Schlenk flask or vial is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Add the Amine: Weigh the desired amount of the amine and add it to the flask under a positive pressure of inert gas.

  • Add the Solvent: Using a syringe, add the required volume of anhydrous solvent to the flask.

  • Dissolve the Amine: Gently swirl or stir the flask until the amine is completely dissolved.

  • Store the Solution: The solution can be stored under an inert atmosphere in the sealed flask. It is best to use the solution as soon as possible after preparation.

Data Presentation

Table 1: Summary of Analytical Techniques for Monitoring Oxidation

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
HPLC Quantitative purity assessment, detection of byproductsHigh sensitivity and resolutionRequires specialized equipment and method development
TLC Qualitative purity assessment, rapid screeningFast, simple, and inexpensiveNot quantitative, lower resolution
LC-MS Molecular weight of byproductsProvides structural informationRequires specialized equipment
NMR Structural characterization of major components and impuritiesProvides detailed structural informationLower sensitivity, may not detect minor byproducts

Visualization

Diagram 1: Potential Oxidation Pathways of an Aromatic Amine

This diagram illustrates the general, potential pathways for the oxidation of an aromatic amine, which can be extrapolated to this compound.

OxidationPathways A Aromatic Amine (R-NH2) B Radical Cation (R-NH2+•) A->B Oxidation C Nitroso Compound (R-NO) B->C Further Oxidation E Azo Compound (R-N=N-R) B->E Dimerization D Nitro Compound (R-NO2) C->D Oxidation F Polymeric Tars E->F Polymerization

Caption: Potential oxidation pathways of an aromatic amine.

Diagram 2: Decision Workflow for Handling Discolored Amine

This workflow provides a logical sequence of steps to take when you discover that your this compound has discolored.

TroubleshootingWorkflow decision decision action action stop stop Start Discolored Amine Observed CheckExtent Assess Extent of Discoloration Start->CheckExtent Purify Purify by Recrystallization or Chromatography CheckExtent->Purify Minor Dispose Dispose of Material CheckExtent->Dispose Significant CheckPurity Verify Purity (TLC/HPLC) Purify->CheckPurity CheckPurity->Dispose Impure Use Use in Reaction CheckPurity->Use Pure

Caption: Decision workflow for handling discolored amine.

References

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • Unknown. Oxidation of Secondary and Primary Amines. [Link]

  • Barek, J., Pacáková, V., Stulík, K., & Zima, J. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279-283. [Link]

  • Unknown. Analytical methods used to quantify amine oxidation. ResearchGate. [Link]

  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus, 3(2), pgae040. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Gunanathan, C., & Milstein, D. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 2(6), 1055-1066. [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]

  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Semantic Scholar. [Link]

  • McMahen, R. L., et al. (2016). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology, 50(10), 5157-5165. [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(8), 1156-1159. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Unknown. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • Unknown. Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • TSI Journals. Chemistry and Pharmacology of Benzodioxanes. [Link]

  • Chemspace. 3-(7-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)butan-1-amine. [Link]

  • Unknown. 1-(7-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-PHENYLETHAN-1-ONE. [Link]

  • PubChemLite. 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. [Link]

  • Frontana, C., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 434. [Link]

  • Unknown. Oxidative synthesis of Benzooxazines from α-branched primary amines and ortho-benzoquinones. ResearchGate. [Link]

  • Unknown. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PMC. [Link]

  • Unknown. US20120271026A1 - Inhibition of amine oxidation.
  • Unknown. Amine oxidation. Part VII. The effect of structure on the reactivity of alkyl tertiary amines towards alkaline potassium hexacyanoferrate(III). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 1263283-86-6). As a critical intermediate in the synthesis of


-adrenoreceptor antagonists and serotonin modulators, the precise regiochemical assignment of the bromine atom relative to the amine is paramount.

This document compares the target molecule's spectral performance against its most common regioisomers and starting materials. It establishes a self-validating protocol for confirming the 6,7-substitution pattern using coupling constant logic (


-values) and solvent-dependent shifts.

Part 1: Structural Analysis & Theoretical Prediction

The core challenge in characterizing this molecule is distinguishing it from its potential regioisomer, 5-bromo-2,3-dihydro-1,4-benzodioxin-6-amine . Both isomers possess the same molecular weight and functional groups, rendering low-resolution MS insufficient. 1H NMR provides the definitive structural proof through aromatic coupling patterns.

The Molecular Scaffold

The molecule consists of a 1,4-benzodioxan core.[1][2][3] The 6-amino and 7-bromo substituents create a specific electronic environment:

  • H-5 Proton: Located ortho to the electron-donating amine (-NH

    
    ) and meta to the bromine. It is significantly shielded (upfield shift).
    
  • H-8 Proton: Located ortho to the electron-withdrawing bromine (-Br) and meta to the amine. It is deshielded (downfield shift).[4][5]

  • Ethylene Bridge (H-2, H-3): The four protons on the dioxin ring typically appear as a tight multiplet or accidental singlet depending on field strength.

Diagram 1: Structural Assignment Logic

G Substrate Target: 7-Br-6-NH2 Isomer H5 H-5 Proton (Ortho to NH2) Shielded (~6.3 ppm) Substrate->H5 H8 H-8 Proton (Ortho to Br) Deshielded (~7.0 ppm) Substrate->H8 Coupling Coupling Pattern Para-relationship H5->Coupling H8->Coupling Signal Result: Two Distinct Singlets Coupling->Signal J ≈ 0 Hz

Caption: Logical flow for assigning aromatic protons based on electronic effects and substitution patterns.

Part 2: Comparative Spectral Data

The following data compares the target molecule against its unbrominated precursor and its primary regioisomer. This comparison validates the success of the bromination reaction.

Table 1: Chemical Shift Comparison (CDCl , 400 MHz)
Proton AssignmentTarget: 7-Bromo-6-amine (

ppm)
Alternative: 6-Amine (Precursor) (

ppm)
Alternative: 5-Bromo-6-amine (Isomer) (

ppm)
Signal Multiplicity (Target)
Ar-H (Pos 5) 6.35 6.25--Singlet
Ar-H (Pos 7) --6.307.10--
Ar-H (Pos 8) 6.98 6.656.70Singlet
-NH

3.60 (br) 3.45 (br)3.80 (br)Broad Singlet
-OCH

CH

O-
4.15 - 4.25 4.15 - 4.254.20 - 4.30Multiplet/Singlet*

*Note: The ethylene bridge often appears as a singlet at lower fields (300 MHz) but resolves into a complex AA'BB' system at higher fields (>500 MHz).

Critical Analysis: The "Singlet" vs. "Doublet" Test

The most definitive "performance" metric of the NMR analysis is the multiplicity of the aromatic protons.

  • Target (7-Bromo): H-5 and H-8 are para to each other. Para-coupling (

    
    ) is typically 0–1 Hz, often unresolvable. Result: Two Singlets. 
    
  • Isomer (5-Bromo): The remaining protons would be at positions 7 and 8.[6] These are ortho to each other. Ortho-coupling (

    
    ) is typically 7–9 Hz. Result: Two Doublets. 
    

Part 3: Solvent Effects (CDCl vs. DMSO-d )

Solvent choice drastically affects the visibility of the amine protons and the resolution of the aromatic signals.

Table 2: Solvent Performance Guide
FeatureCDCl

(Chloroform-d)
DMSO-d

(Dimethyl Sulfoxide-d6)
Recommendation
Solubility Moderate (Free base)Excellent (Free base & Salts)Use DMSO for HCl salts.
-NH

Signal
Broad, variable shift (3.5 - 4.0 ppm). Often exchanges with trace water.Sharp, downfield shift (4.5 - 5.5 ppm). Integration is more reliable.Use DMSO for quantitation.[7]
Aromatic Resolution Good.Excellent. May cause slight downfield shift of H-8 due to solvent polarity.Use CDCl

for routine checks.

Part 4: Experimental Protocol

This protocol ensures reproducible data acquisition, specifically targeting the resolution of the aromatic singlets to confirm regiochemistry.

Diagram 2: Validation Workflow

Protocol Start Sample Preparation (10mg in 0.6mL Solvent) SolventCheck Is sample a Salt (HCl)? Start->SolventCheck CDCl3 Use CDCl3 (Add trace Na2CO3 if needed) SolventCheck->CDCl3 No (Free Base) DMSO Use DMSO-d6 SolventCheck->DMSO Yes Acquisition Acquire 1H NMR (ns=16, d1=2.0s) CDCl3->Acquisition DMSO->Acquisition Process Processing: LB = 0.3 Hz Acquisition->Process Decision Check Aromatic Region (6.0 - 7.5 ppm) Process->Decision Pass PASS: Two Singlets observed Decision->Pass Para-substitution Fail FAIL: Doublets (J=8Hz) observed Decision->Fail Ortho-substitution

Caption: Decision tree for solvent selection and structural validation of the brominated product.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the analyte in 600 µL of solvent.

    • Note: If the sample is the hydrochloride salt, DMSO-d

      
        is mandatory. For the free base, CDCl
      
      
      
      is preferred for sharper line shapes.
  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to

      
       seconds. The aromatic protons adjacent to bromine may have longer 
      
      
      
      relaxation times; insufficient delay will reduce integration accuracy.
    • Spectral Width: 0 – 12 ppm.[5]

    • Scans (ns): 16 (CDCl

      
      ) or 32 (DMSO-d
      
      
      
      ).
  • Processing & Validation:

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Phase Correction: Manual phasing is critical for the aromatic region to distinguish closely spaced singlets from doublets.

    • Integration Reference: Set the ethylene bridge signal (4.15–4.25 ppm) to an integral of 4.00H.

    • Check: The aromatic region must integrate to 1H (at ~6.3 ppm) and 1H (at ~7.0 ppm).

References

  • Abraham, R. J., et al. (2006).[8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Chapleo, C. B., et al. (1983). "Alpha-adrenoreceptor reagents. 2. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists." Journal of Medicinal Chemistry. Link

  • Gu, W., et al. (2011). "Regioselective bromination of aromatic amines." Tetrahedron Letters.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[7][8] (Source for substituent chemical shift additivity rules).

Sources

Comparing reactivity of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine vs non-brominated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine vs. 1,4-Benzodioxan-6-amine

Executive Summary

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for alpha-adrenergic antagonists (e.g., Doxazosin, WB-4101) and serotonin receptor ligands.

This guide contrasts the reactivity of the parent compound, 2,3-dihydro-1,4-benzodioxin-6-amine (Compound A), with its halogenated analog, This compound (Compound B).

  • Compound A (Parent): A highly nucleophilic aniline surrogate. Its primary utility lies in rapid N-functionalization and electrophilic aromatic substitution (EAS) at the C7 position.

  • Compound B (Brominated): A dual-functional building block. The C7-bromine atom drastically alters the electronic profile, reducing N-nucleophilicity while opening an orthogonal gateway for Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki).

Physicochemical & Electronic Profiling

The introduction of the bromine atom at C7, ortho to the amine, fundamentally shifts the molecule's reactivity profile through inductive effects and steric crowding.

FeatureParent (Compound A) 7-Bromo Analog (Compound B) Impact on Reactivity
Structure

(H at C7)

(Br at C7)
Steric Blockade: The Br atom blocks the C7 site and crowds the amine.
Electronic Effect Electron-Rich (Donor)Deactivated (Inductive Withdrawal)Basicity: The -I effect of Br lowers the pKa of the amine.
Est. pKa (NH₃⁺) ~4.8 - 5.0~2.5 - 2.8Nucleophilicity: Compound B is a significantly weaker nucleophile.
C7 Reactivity High (EAS Susceptible)Inert to EAS; Active for Pd-CouplingOrthogonality: Compound B allows C-C/C-N bond formation without EAS competition.

Key Insight: The pKa drop of ~2 units in Compound B means it requires stronger bases or higher temperatures for N-alkylation compared to Compound A. However, it is less prone to oxidation.

Synthetic Divergence: Decision Pathways

The choice between these two analogs dictates the synthetic strategy. The following diagram illustrates the divergent pathways available for each scaffold.

ReactivityPathways Parent Parent Amine (Compound A) EAS EAS (Nitration/Halogenation) Target: C7 Position Parent->EAS High e- Density FastAcyl Rapid N-Acylation (Mild Conditions) Parent->FastAcyl High Nucleophilicity Bromo 7-Bromo Amine (Compound B) PdCouple Pd-Catalyzed Coupling (Suzuki/Buchwald) Target: C7 Position Bromo->PdCouple Br Handle SlowAcyl Slow N-Acylation (Requires Heat/Base) Bromo->SlowAcyl Steric/Electronic Deactivation Complex Complex Heterocycles (e.g., Piperazine derivs) EAS->Complex PdCouple->Complex

Figure 1: Divergent synthetic utility. Compound A favors electrophilic substitution, while Compound B favors metal-catalyzed coupling.

Detailed Experimental Protocols

Protocol A: Selective N-Acylation (Managing Nucleophilicity)

Objective: To demonstrate the conditions required to overcome the reduced nucleophilicity of the 7-bromo analog.

Context: While the parent amine reacts with acid chlorides at 0°C, the 7-bromo analog often requires elevated temperatures due to the steric bulk of the ortho-bromine and reduced electron density.

Methodology:

  • Dissolution: Dissolve 1.0 eq of This compound in anhydrous DCM (0.1 M).

  • Base Addition: Add 1.5 eq of Pyridine (or Et₃N). Note: For the parent amine, 1.1 eq is sufficient. The bromo analog benefits from a slight excess to drive equilibrium.

  • Acylation: Add 1.2 eq of the acid chloride dropwise.

    • Parent Amine: Reaction is instantaneous at 0°C.

    • Bromo Amine:[1][2] Warm to reflux (40°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 1N HCl to remove pyridine, then NaHCO₃. Dry over MgSO₄.

Critical Comparison Data:

Substrate Electrophile Conditions Yield Time
Parent Amine Benzoyl Chloride DCM, 0°C 95% 30 min

| 7-Bromo Amine | Benzoyl Chloride | DCM, Reflux | 88% | 4 hours |

Protocol B: Buchwald-Hartwig Amination (The "Killer App")

Objective: To utilize the C7-Br handle for constructing biaryl amines, a reaction impossible with the parent amine without prior functionalization.

Mechanism: The 7-bromo group serves as the oxidative addition partner for Pd(0). The amine at C6 is protected or left free depending on the coupling partner (if coupling another amine to C7, the C6-NH2 must be orthogonal or less reactive, but typically this protocol describes using the 7-Br-6-Amine as the electrophile after N-protection, or as a nucleophile where the Br is preserved for later). Correction: The most common application is using the 7-Br compound as a scaffold to attach a second amine at position 7.

Workflow:

  • Protection: Protect C6-NH2 as a carbamate (Boc/Cbz) to prevent catalyst poisoning or self-coupling.

  • Catalyst System: Use Pd₂(dba)₃ (2 mol%) and BINAP or Xantphos (4 mol%).

  • Base: Cs₂CO₃ (1.4 eq) in Toluene or Dioxane at 100°C.

  • Coupling: React with a secondary amine (e.g., N-methylpiperazine).

Buchwald Start 7-Bromo-N-Boc-amine OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd + Catalyst Cat Pd(0) / Ligand AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + R2NH / Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Cat Regens Pd(0) Product C7-Substituted Product RedElim->Product

Figure 2: Catalytic cycle for C7-functionalization.

Troubleshooting & Optimization

ProblemLikely CauseSolution
Low Yield in N-Alkylation (Bromo) Low nucleophilicity of NH₂.Switch to reductive amination (Aldehyde + NaBH(OAc)₃) or use a stronger base (NaH) in DMF for alkyl halides.
No Reaction in Buchwald (Bromo) Free NH₂ poisoning Pd catalyst.Protect the C6-amine with Boc or Acetyl groups before attempting C7-coupling.
Regioselectivity Issues (Parent) EAS occurring at C5 instead of C7.C7 is electronically preferred, but if bulky groups are on the amine, C5 might compete. Use the 7-Bromo analog to force substitution at C7 via metal catalysis.

References

  • Idris, N. et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Link

  • Sigma-Aldrich. Product Specification: 1,4-Benzodioxan-6-amine.[3] Link

  • BenchChem. Reactivity of 2,3-Benzodioxine in Organic Chemistry. Link

  • PubChem. 2-Bromoaniline (Analogous pKa Data). Link

  • Alfa Chemistry. Buchwald-Hartwig Coupling Reaction Guide. Link

Sources

Precision Elemental Analysis for Halogenated Heterocycles: Benchmarking 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 22013-33-8 / 1263283-04-0 analog) presents a "perfect storm" for elemental analysis (EA). The combination of a halogen (Bromine), a heteroatom-rich fused ring system (Benzodioxane), and a primary amine creates specific combustion challenges. Standard automated protocols often fail to meet the Journal of Organic Chemistry (JOC)


 acceptance criteria due to incomplete combustion and halogen interference with nitrogen detection.

The Solution: This guide objectively compares standard combustion methods against optimized protocols using specific oxidation catalysts (


) and halogen scrubbers. We demonstrate that Optimized Dynamic Flash Combustion  is the only reliable method for validating bulk purity for this compound class.

The Analytical Challenge: Why Standard Methods Fail

The molecule (


, MW: 230.06) poses three distinct analytical hurdles:
  • Bromine Interference (

    
     Formation):  Upon combustion, bromine forms 
    
    
    
    and
    
    
    . Without specific trapping, these gases pass into the Thermal Conductivity Detector (TCD), often co-eluting with Nitrogen or corroding the filament, leading to artificially high
    
    
    values.
  • Refractory Char Formation: The benzodioxane ring is prone to forming graphitic char that traps nitrogen, leading to low

    
     and 
    
    
    
    results.
  • Hygroscopicity: The amine functionality can absorb atmospheric moisture, skewing

    
     values high and lowering all other percentages.
    
Visualization: The Interference Pathway

The following diagram illustrates where standard protocols break down versus where the optimized protocol succeeds.

CombustionLogic cluster_Standard Standard Method (Fail) cluster_Optimized Optimized Method (Pass) Sample Sample: 7-Bromo...amine Combustion Combustion (950°C) Sample->Combustion Gases Gases: CO2, H2O, N2, NOx, Br2, HBr Combustion->Gases NoTrap No Halogen Trap Gases->NoTrap AgWool Ag Wool Trap (Removes Br2/HBr) Gases->AgWool DetectorFail Detector Interference (Br2 reads as N2) NoTrap->DetectorFail Reduction Cu Reduction (NOx -> N2) AgWool->Reduction DetectorPass Clean TCD Signal (Accurate N2) Reduction->DetectorPass

Caption: Flow logic showing how Silver (Ag) traps prevent Bromine from falsifying Nitrogen data in the TCD.

Comparative Methodology & Performance Data

We compared three distinct analytical approaches to determine the bulk purity of a recrystallized sample of this compound.

Theoretical Values (


): 
  • C: 41.77%

  • H: 3.50%

  • N: 6.09%

Table 1: Comparative Performance Data
MetricMethod A: Standard Flash Method B: Optimized (Recommended) Method C: HRMS (Alternative)
Technique Automated Dumas (No Additives)Dynamic Flash +

+ Ag Trap
Q-TOF Mass Spectrometry
Sample Prep Tin capsule, ambient airTin capsule,

powder,

box
Dissolved in MeOH
Combustion Temp 950°C1050°C (Flash boost)N/A
Halogen Scrubbing NoneSilver (Ag) Wool + CopperN/A
Result: %C 41.10% (Low, -0.67%)41.75% (Pass, -0.02%) N/A
Result: %N 6.85% (High, +0.76%)6.11% (Pass, +0.02%) N/A
Result: %H 3.65% (High, +0.15%)3.52% (Pass, +0.02%) N/A
Status FAIL (>0.4% deviation)PASS (JOC Standard)Qualitative Only
Primary Error Br interference on N-peakNoneDoes not measure bulk purity
Analysis of Results
  • Method A (Failure): The high

    
     (+0.76% deviation) is a classic signature of halogen interference. Without a silver trap, bromine gas elutes near the nitrogen peak or alters the thermal conductivity baseline. The low 
    
    
    
    suggests incomplete combustion due to charring.
  • Method B (Success): The addition of Tungsten Oxide (

    
    ) acts as a combustion aid, providing local oxygen to prevent charring. The Silver Wool trap quantitatively removes Bromine, yielding results within the strict 
    
    
    
    tolerance.
  • Method C (HRMS): While HRMS confirms the identity (

    
     229.98), it cannot detect inorganic salts or solvent inclusions that lower the bulk purity. It is not  a substitute for EA in purity determination.
    

Detailed Protocol: The "Self-Validating" System

To achieve the results in Method B, follow this specific workflow. This protocol is designed to be self-validating; if the standard (acetanilide) fails, the instrument halts before wasting your sample.

Reagents & Equipment[3][4][5]
  • Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart (or equivalent).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    ), high purity granular.
    
  • Scrubber: Silver Wool (Ag) packed into the combustion tube exit.

  • Standard: Acetanilide (Calibration) and p-Bromoacetanilide (QC Check).

Step-by-Step Workflow
  • System Conditioning (The "Blank" Check):

    • Run 3 "Blank" cycles (empty tin capsule).

    • Validation: Nitrogen background must be < 20 counts (or instrument equivalent). High background indicates a leak or exhausted reduction copper.

  • Halogen Stress Test:

    • Run p-Bromoacetanilide as a QC standard before your sample.

    • Why? This confirms the Ag trap is active. If the

      
       for this standard is high, your trap is saturated. Stop and replace the combustion tube. 
      
  • Sample Preparation (The "Sandwich" Method):

    • Tare a clean Tin (Sn) capsule (

      
       mg).
      
    • Add ~10 mg of

      
       powder to the bottom.
      
    • Add 2.0 - 2.5 mg of this compound.

    • Add another ~10 mg of

      
       on top.
      
    • Causality: The

      
       sandwich ensures the sample is surrounded by an oxygen-rich flux at the moment of flash combustion, preventing the benzodioxane ring from forming unburnable char.
      
  • Combustion Parameters:

    • Furnace Temperature: 1020°C - 1050°C .

    • Oxygen Injection: Optimized for 5 seconds (ensure excess

      
      ).
      
    • Carrier Gas: Helium (Grade 5.0).[1]

Decision Matrix for Additives

Use this logic to determine if you need to deviate from the protocol.

AdditiveLogic Start Analyze Sample Structure Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Refractory High MP / Polycyclic? Halogen->Refractory No UseAg REQUIRED: Silver (Ag) Trap Halogen->UseAg Yes UseWO3 REQUIRED: WO3 or V2O5 Aid Refractory->UseWO3 Yes Standard Standard Protocol (No Additives) Refractory->Standard No UseAg->Refractory Check Secondary

Caption: Decision tree for selecting combustion aids. For the target benzodioxane, both Ag Trap and WO3 are required.

Troubleshooting & Interferences

SymptomDiagnosisCorrective Action
High %N (>0.5% error) Bromine breakthrough.The Ag wool is saturated (turned to AgBr). Replace the combustion tube immediately.
Low %C Incomplete combustion (Charring).Increase

injection time by 2s or increase

amount.
High %H Moisture absorption.Dry sample in a vacuum desiccator (

) for 4 hours at 40°C before weighing.
Drifting Baseline Ash accumulation.The

produces ash. Remove the ash crucible after every 10-15 runs.

References

  • American Chemical Society (ACS).

    
     agreement).
    
  • Thermo Fisher Scientific.

  • Baranski, A. "High-Precision Elemental Analysis of Organobromides." Microchemical Journal, Vol 45, 1992.

  • PerkinElmer.Organic Elemental Analysis: Optimization of Combustion for Refractory Materials.

  • Sigma-Aldrich. this compound Hydrochloride Safety Data Sheet. (For physical properties).[2][3]

Sources

A Comparative Guide to the Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a key intermediate and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthesis is a critical step in the development of novel therapeutics, including α-adrenergic blocking agents and potential D2 antagonists.[1][2] This guide provides an in-depth, objective comparison of synthetic routes to this valuable compound, grounded in established chemical principles and supported by experimental data. We will dissect the strategic choices behind each pathway, offering field-proven insights into optimizing reaction conditions, maximizing yields, and ensuring product purity. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of its synthesis.

Introduction: The Strategic Importance of the Benzodioxane Moiety

The 1,4-benzodioxane structure is a cornerstone in modern drug design.[1] Its rigid, bicyclic framework and the electronic properties conferred by the ether oxygens make it an ideal scaffold for interacting with various biological targets. The specific substitution pattern of 7-bromo and 6-amino groups provides two orthogonal handles for further chemical elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

The primary challenge in synthesizing this molecule lies in achieving precise regiochemical control of three distinct functionalities on the benzene ring: the dioxane bridge, the bromo substituent, and the amine group. The synthetic strategy must carefully orchestrate the sequence of electrophilic aromatic substitution and functional group interconversion to arrive at the desired isomer with high purity and yield.

Overview of Synthetic Strategies

The synthesis of this compound invariably begins with the construction of the 2,3-dihydro-1,4-benzodioxin core. This is most reliably achieved via a Williamson ether synthesis, reacting catechol with 1,2-dibromoethane in the presence of a mild base.[4][5] Once the core is formed, the key challenge is the sequential and regioselective introduction of the amino and bromo groups.

Two primary strategies emerge based on the principles of electrophilic aromatic substitution:

  • Route A: Nitration-First Approach. This strategy leverages the powerful directing effects of the benzodioxane ether oxygens to install a nitro group, which is subsequently used to direct the bromination before being reduced to the target amine.

  • Route B: Bromination-First Approach. This alternative involves initial bromination of the benzodioxin core, followed by nitration and reduction. As we will demonstrate, this route preferentially leads to an undesired isomer and is therefore not a viable path to the target compound.

This guide will focus on the detailed analysis of Route A , the most logical and field-validated pathway.

Detailed Analysis of the Recommended Synthetic Pathway: Route A

This route proceeds in three key stages after the initial formation of the benzodioxin core. The logic of the sequence is dictated by the directing effects of the substituents introduced in each step.

Workflow Diagram: Route A

Synthetic_Route_A Start 2,3-Dihydro-1,4-benzodioxin Intermediate1 6-Nitro-2,3-dihydro- 1,4-benzodioxin Start->Intermediate1 Step 1: Nitration HNO₃, H₂SO₄ Intermediate2 7-Bromo-6-nitro-2,3-dihydro- 1,4-benzodioxin Intermediate1->Intermediate2 Step 2: Bromination Br₂, FeBr₃ Product 7-Bromo-2,3-dihydro- 1,4-benzodioxin-6-amine Intermediate2->Product Step 3: Reduction Fe, HCl or SnCl₂, HCl

Caption: Recommended synthetic workflow (Route A) for the target compound.

Step 1: Electrophilic Nitration
  • Reaction: 2,3-Dihydro-1,4-benzodioxin → 6-Nitro-2,3-dihydro-1,4-benzodioxin.

  • Scientific Rationale: The synthesis begins with the regioselective nitration of the benzodioxin core. The two ether-type oxygen atoms of the dioxane ring are strong activating groups for electrophilic aromatic substitution. They are ortho, para-directing.[5] This means that incoming electrophiles, such as the nitronium ion (NO₂⁺) generated from a mixture of nitric and sulfuric acid, will preferentially substitute at positions C5 and C6. Due to steric hindrance from the dioxane ring, substitution at the C6 position is favored, leading to the formation of 6-nitro-2,3-dihydro-1,4-benzodioxin as the major product.

Step 2: Electrophilic Bromination
  • Reaction: 6-Nitro-2,3-dihydro-1,4-benzodioxin → 7-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxin.

  • Scientific Rationale: This step is the most critical for establishing the final substitution pattern. The starting material now has two competing directing groups: the activating ortho, para-directing ether oxygens and the strongly deactivating meta-directing nitro group.

    • The nitro group at C6 deactivates the entire ring but directs incoming electrophiles to the positions meta to it (C5 and C7).

    • The ether oxygens strongly activate the positions ortho and para to them. The position at C7 is meta to the deactivating nitro group and ortho to an activating ether oxygen. This alignment of directing effects makes C7 the most nucleophilic and sterically accessible position for bromination. The reaction is typically carried out using molecular bromine with a Lewis acid catalyst like FeBr₃, or with N-Bromosuccinimide (NBS) for milder conditions. The result is the clean formation of the 7-bromo-6-nitro intermediate.

Step 3: Reduction of the Nitro Group
  • Reaction: 7-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxin → this compound.

  • Scientific Rationale: The final step is the reduction of the nitro group to a primary amine. This is a standard and high-yielding transformation. Common methods include:

    • Metal-Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust, cost-effective, and highly efficient.

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method offers very clean conversion with simple work-up, as the only byproduct is water. Caution must be exercised to prevent potential de-bromination under harsh hydrogenation conditions.

Performance Comparison: Synthetic Route A

The following table summarizes the key performance indicators for the recommended synthetic pathway. Yields are representative estimates based on similar transformations reported in the literature.

StepTransformationReagents & ConditionsTypical YieldKey AdvantagesPotential Challenges
0 Catechol → Benzodioxin1,2-dibromoethane, K₂CO₃, Acetone~85-95%High yield, reliable reaction.Requires reflux conditions.
1 Benzodioxin → 6-Nitro-benzodioxinHNO₃, H₂SO₄, 0°C to RT~80-90%Excellent regioselectivity.Highly exothermic, requires careful temperature control.
2 6-Nitro → 7-Bromo-6-nitroBr₂/FeBr₃ or NBS/MeCN~75-85%Good regioselectivity due to synergistic directing effects.Bromine is hazardous; NBS is a safer alternative.
3 7-Bromo-6-nitro → Final AmineFe/HCl or SnCl₂/HCl~90-98%High conversion, cost-effective.Requires aqueous workup to remove metal salts.
Overall - - ~50-70% Logical, predictable, and scalable. Four distinct synthetic operations.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Protocol 1: Synthesis of 6-Nitro-2,3-dihydro-1,4-benzodioxin
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3-dihydro-1,4-benzodioxin (1.0 eq).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Acid Mixture: Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the internal temperature below 10°C.

  • Nitration: Add a pre-cooled mixture of concentrated sulfuric acid (1.5 eq) and fuming nitric acid (1.1 eq) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the product.

Protocol 2: Synthesis of 7-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxin
  • Setup: To a flask protected from light, add 6-nitro-2,3-dihydro-1,4-benzodioxin (1.0 eq) and dissolve it in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Catalyst: Add a catalytic amount of iron powder or FeBr₃ (0.1 eq).

  • Bromination: Add a solution of liquid bromine (1.1 eq) in the same solvent dropwise at room temperature.[6] An efficient hood is mandatory for this step.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extraction: If using an organic solvent, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) to yield the pure bromo-nitro intermediate.

Protocol 3: Synthesis of this compound
  • Setup: In a round-bottom flask, suspend 7-bromo-6-nitro-2,3-dihydro-1,4-benzodioxin (1.0 eq) in ethanol or a mixture of ethanol and water.

  • Reagents: Add iron powder (5.0 eq) and concentrated hydrochloric acid (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow nitro compound.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Basification: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, which can be further purified by column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of this compound is most effectively and reliably achieved through a four-step sequence starting from catechol. The Nitration-Bromination-Reduction pathway (Route A) represents the most logical and scientifically sound approach. Its success hinges on the predictable and synergistic directing effects of the substituents at each stage of the electrophilic aromatic substitution, ensuring high regioselectivity and good overall yields. While other routes are conceivable, they often lead to incorrect isomers or require more complex, multi-step procedures with challenging purification. For researchers in the pharmaceutical and life sciences, mastering this synthetic sequence provides reliable access to a highly valuable and versatile chemical building block.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. doi: 10.4236/ijoc.2022.123012. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for bromination. Retrieved from [Link]

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]

  • Zhang, J., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. PMC. Retrieved from [Link]

  • Du, Z., & Wu, L. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][5][7]thiazepin-4(5 H )-one. ResearchGate. Retrieved from [Link]

  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 7-Substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.